4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117347. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULPFOSLGWWARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870521 | |
| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-25-4 | |
| Record name | 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 374-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 374-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of the halogenated alkene, 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. This compound is of interest to researchers in synthetic organic chemistry and drug discovery due to its potential as a versatile building block. The strategic incorporation of fluorine, chlorine, and bromine atoms imparts unique reactivity and properties that can be exploited in the synthesis of complex molecules.[1][2][3][4][5] This document consolidates available data on its physical and spectral properties, outlines putative experimental protocols for its synthesis and analysis, and discusses its potential applications in medicinal chemistry.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the tables below. This data has been aggregated from various chemical databases and supplier information.[6][7][8]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 374-25-4 | [6][7][8] |
| Molecular Formula | C₄H₃BrClF₃ | [6][7][8] |
| Molecular Weight | 223.42 g/mol | [6] |
| Boiling Point | ~100 °C | [6] |
| Density | ~1.678 g/cm³ | [6] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Table 2: Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 3.3 | [6] |
| Exact Mass | 221.90587 Da | [6] |
Synthesis and Purification
Proposed Synthetic Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: A General Approach
Synthesis: A suitable fluorinated butene precursor would be subjected to a bromination and chlorination reaction. This could potentially be achieved through a multi-step process involving the addition of bromine and chlorine across the double bond, followed by elimination, or through radical halogenation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable initiator and a fluoride source could be employed. The reaction would likely be carried out in an inert solvent under controlled temperature conditions.
Purification: Given the probable liquid nature of the product at room temperature and its boiling point, fractional distillation under reduced pressure would be the most effective method for purification.[10] This technique separates compounds based on differences in their boiling points.
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity and purity of the synthesized compound. The following diagram outlines a typical analytical workflow.
Caption: General workflow for the analytical characterization of the compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons (-CH=CH₂). The chemical shifts and coupling constants would be influenced by the adjacent chiral center containing fluorine and chlorine.[11]
-
¹³C NMR: The spectrum would display four distinct carbon signals. The chemical shifts of the carbons bonded to halogens would be significantly deshielded.
-
¹⁹F NMR: The spectrum would provide information on the fluorine environments, with expected splitting patterns due to coupling with neighboring protons and potentially through-space coupling.
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens.[12][13][14] The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the carbon-carbon bonds.[12]
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=C double bond of the alkene group (around 1640 cm⁻¹) and C-H stretching of the vinyl group (around 3080 cm⁻¹). Strong absorptions corresponding to the C-F, C-Cl, and C-Br bonds would be expected in the fingerprint region (typically below 1400 cm⁻¹).[15][16]
Role in Drug Discovery and Development
Halogenated organic molecules, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5] this compound, with its multiple halogen atoms and a reactive alkene functionality, represents a potential building block for the synthesis of novel pharmaceutical candidates.
The following diagram illustrates a conceptual workflow for the utilization of such a building block in a drug discovery pipeline.
Caption: Conceptual role of a fluorinated building block in drug discovery.
The alkene group can serve as a handle for various chemical transformations, such as addition reactions, cross-coupling reactions (e.g., Heck reaction), and metathesis. The bromine atom can also be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the introduction of diverse molecular fragments. The presence of chlorine and trifluoromethyl groups can influence the electronic properties and conformation of the final molecule, potentially leading to improved pharmacological activity and pharmacokinetic profiles.[17][18]
Safety and Handling
This compound is expected to be a hazardous chemical. While specific toxicity data is limited, related halogenated hydrocarbons can be irritants and may have other toxic effects. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a halogenated alkene with potential as a synthetic intermediate in various fields, including pharmaceutical research. This guide has summarized its known physicochemical properties and provided a framework for its synthesis, purification, and analysis. Further research is warranted to fully elucidate its reactivity, explore its applications in the synthesis of novel compounds, and assess its biological activity. The strategic use of such fluorinated building blocks will likely continue to be a valuable approach in the design and development of new therapeutic agents.[1][2][3][4][5]
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. ikprress.org [ikprress.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 9. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]
- 10. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]
- 11. 1-BROMO-2-CHLORO-1,1,2-TRIFLUORO-3-BUTENE(374-25-4) 1H NMR spectrum [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. spectrabase.com [spectrabase.com]
- 16. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jms.ump.edu.pl [jms.ump.edu.pl]
An In-depth Technical Guide to 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene (CAS Number: 374-25-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a halogenated alkene of significant interest in synthetic organic chemistry. Its unique combination of reactive functional groups, including a vinyl group, a bromine atom, a chlorine atom, and a trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClF₃ | PubChem[1] |
| Molecular Weight | 223.42 g/mol | PubChem[1] |
| CAS Number | 374-25-4 | PubChem[1] |
| Boiling Point | 100 °C | Matrix Scientific[2] |
| Density | 1.678 g/cm³ | Matrix Scientific[2] |
| Appearance | Colorless liquid | - |
| Solubility | Soluble in organic solvents | - |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | Source |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | PubChem[1] |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | PubChem[1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | PubChem[1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=C and C-Halogen bonds. | PubChem[1] |
Synthesis and Reactivity
The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The vinyl group can undergo addition reactions, while the bromine and chlorine atoms can be displaced in nucleophilic substitution reactions or participate in coupling reactions. The trifluoromethyl group is generally stable but can influence the reactivity of the adjacent carbon centers.
Applications in Drug Discovery and Agrochemicals
Halogenated and trifluoromethyl-containing compounds are of paramount importance in modern drug design and the development of new agrochemicals. The introduction of these moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
This compound serves as a valuable building block for introducing these key structural motifs into larger, more complex molecules. A notable application of similar fluorinated butenes is in the synthesis of antiviral nucleoside analogs. For instance, a structurally related compound, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, is a precursor for the synthesis of 2',2',3',3'-tetrafluorinated nucleoside analogs, which have been evaluated for their antiviral activities.
The following diagram illustrates a generalized workflow for the synthesis of such antiviral nucleoside analogs, highlighting the role of fluorinated butene precursors.
References
An In-depth Technical Guide on the Spectral Data of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
This technical guide provides a comprehensive overview of the available spectral data for the compound 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, CAS number 374-25-4.[1][2][3][4][5] Intended for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic information and outlines generalized experimental protocols.
Spectroscopic Data Summary
The following tables provide a summary of the available spectroscopic data for this compound. While the existence of this data is confirmed in various databases, detailed quantitative values such as specific chemical shifts, coupling constants, and peak intensities are not fully available in the public domain search results.
Table 1: General Properties
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClF₃ | PubChem[1] |
| Molecular Weight | 223.42 g/mol | PubChem[1], Alachem Co., Ltd.[4] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 374-25-4 | PubChem[1], Santa Cruz Biotechnology[2], Manchester Organics[3], Alachem Co., Ltd.[4], Apollo Scientific[5] |
Table 2: NMR Spectroscopy
| Spectrum Type | Instrument | Availability |
| ¹H NMR | Varian A-60 | Spectrum available through PubChem and ChemicalBook[1] |
| ¹³C NMR | BRUK HX-90 | Spectrum available through PubChem[1] |
Table 3: Mass Spectrometry
| Technique | Availability | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available | PubChem[1] |
| Electron Ionization (EI) | Spectrum available | NIST WebBook[6][7][8] |
Table 4: Infrared Spectroscopy
| Technique | Sample Preparation | Availability |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Capillary Cell: Neat | Spectrum available through PubChem[1] |
Experimental Protocols
Caption: Generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Signaling Pathways and Drug Development Applications
Currently, there is no publicly available information to suggest that this compound is involved in any specific biological signaling pathways or has applications in drug development. Its primary utility appears to be as a specialty chemical for research and development purposes.
References
- 1. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. 374-25-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- [webbook.nist.gov]
- 7. 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- [webbook.nist.gov]
- 8. 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- [webbook.nist.gov]
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a halogenated alkene of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data with theoretical knowledge and spectroscopic principles to offer a detailed analysis.
Chemical Identity and Physical Properties
This compound is a low molecular weight organohalogen compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 374-25-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C4H3BrClF3 | [1][2][3] |
| IUPAC Name | This compound | [6] |
| Molecular Weight | 223.42 g/mol | [1][2][6] |
| Boiling Point | 100 °C | [1] |
| Density | 1.678 g/cm³ | [1] |
| SMILES | C=CC(C(F)(F)Br)(F)Cl | [6] |
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a four-carbon butene chain. The double bond is located at the C1 position. The C3 and C4 carbons are chiral centers, each bonded to a variety of halogen atoms, leading to a stereochemically complex molecule.
Caption: 2D representation of this compound.
Bond Lengths and Angles (Theoretical)
| Bond | Expected Length (Å) |
| C=C | ~1.34 |
| C-C | ~1.54 |
| C-H | ~1.09 |
| C-F | ~1.35 |
| C-Cl | ~1.77 |
| C-Br | ~1.94 |
The bond angles around the sp² hybridized carbons (C1 and C2) are expected to be approximately 120°, while the angles around the sp³ hybridized carbons (C3 and C4) will be approximately 109.5°, distorted due to the steric bulk and electronegativity of the halogen substituents.
Spectroscopic Characterization
Spectroscopic data provides valuable insights into the molecular structure. While the raw spectra for this compound are not publicly available, the expected features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three hydrogen atoms. The vinyl protons at C1 and C2 will appear in the downfield region (typically 5-6 ppm) and will likely show complex splitting patterns due to geminal and vicinal coupling to each other and to the fluorine atom on C3. The proton on C2 will also show coupling to the adjacent hydrogen.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The chemical shifts will be influenced by the attached halogens, with the carbons bonded to electronegative fluorine and chlorine atoms appearing further downfield.
-
¹⁹F NMR: The fluorine NMR spectrum will be the most informative for determining the stereochemistry. The three fluorine atoms are chemically non-equivalent and will each produce a distinct signal. The complex coupling patterns between the fluorine atoms and with the adjacent protons will provide information about their relative spatial arrangement.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=C stretch | 1640-1680 |
| =C-H stretch | 3010-3095 |
| C-F stretch | 1000-1400 (multiple strong bands) |
| C-Cl stretch | 600-800 |
| C-Br stretch | 500-600 |
The presence of multiple strong C-F stretching bands is a key characteristic of fluorinated organic compounds.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 222, 224, and 226, corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks would confirm the presence of one bromine and one chlorine atom. Common fragmentation pathways would involve the loss of halogen atoms or small neutral molecules.
Synthesis and Reactivity
Synthesis
A detailed experimental protocol for the synthesis of this compound is not described in readily available literature. However, a plausible synthetic route could involve the halogenation of a suitable butene precursor. For instance, a related compound, 4-bromo-1,1,2-trifluoro-1-butene, is synthesized via a three-step process involving bromination, telomerization, and dehalogenation. A similar strategy could potentially be adapted for the synthesis of the target molecule.
Hypothetical Synthetic Workflow:
Caption: A generalized workflow for a potential synthesis.
Reactivity
The reactivity of this compound is dictated by its functional groups: the alkene double bond and the carbon-halogen bonds.
-
Alkene Reactivity: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also participate in polymerization reactions.
-
Carbon-Halogen Bond Reactivity: The C-Br and C-Cl bonds are susceptible to nucleophilic substitution and elimination reactions. The C-F bonds are generally much stronger and less reactive. The presence of multiple halogens on adjacent carbons will influence the regioselectivity and stereoselectivity of these reactions.
Applications in Research and Development
Halogenated organic compounds are valuable building blocks in organic synthesis and are frequently used in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique combination of functional groups in this compound makes it a potentially useful intermediate for the synthesis of more complex molecules with specific physical, chemical, and biological properties. Its utility in drug development could be explored in the context of creating novel fluorinated analogs of existing drugs to enhance properties such as metabolic stability and bioavailability.
Conclusion
This compound is a halogenated alkene with a complex and interesting molecular structure. While detailed experimental data for this specific compound is scarce in the public domain, this guide has provided a thorough overview of its known properties and predicted structural and spectroscopic features based on established chemical principles. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various fields of chemical research and development.
References
- 1. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]
- 4. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis Precursors for 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for obtaining 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a valuable fluorinated building block in organic synthesis. The core of this synthesis lies in the free-radical-initiated addition of a bromine source to chlorotrifluoroethylene (CTFE). This document details the key reactants, experimental procedures, and the underlying reaction mechanism.
Core Synthesis Pathway: Free Radical Addition to Chlorotrifluoroethylene
The primary and most direct route to this compound involves the reaction of chlorotrifluoroethylene (CTFE) with a suitable bromine-containing reagent under conditions that promote a free-radical chain reaction. The key precursors for this synthesis are:
-
Chlorotrifluoroethylene (CTFE): This is the foundational building block providing the trifluorochloroethyl moiety of the target molecule.
-
Allyl Bromide: This reagent serves as the source of both the bromine atom and the vinyl group, completing the four-carbon backbone.
The reaction is typically initiated by photolysis (exposure to ultraviolet light) or by the use of a chemical radical initiator.
Experimental Protocol
The following experimental protocol is based on established methodologies for the free-radical addition of bromo compounds to fluoroalkenes.
Reaction: Photochemical Addition of Allyl Bromide to Chlorotrifluoroethylene
Materials:
-
Chlorotrifluoroethylene (CF₂=CFCl)
-
Allyl Bromide (CH₂=CHCH₂Br)
-
Quartz reaction vessel
-
Ultraviolet (UV) lamp
Procedure:
-
A sealed quartz tube is charged with equimolar quantities of chlorotrifluoroethylene and allyl bromide.
-
The tube is then irradiated with a suitable ultraviolet light source at a controlled temperature, typically around 20°C.
-
The reaction is allowed to proceed for a specified duration, which can range from several hours to days, to ensure a significant conversion of the starting materials.
-
Upon completion, the reaction mixture is carefully fractionally distilled to isolate the desired product, this compound, from unreacted starting materials and any potential side products.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (CTFE:Allyl Bromide) | 1:1 (molar) |
| Initiation | Ultraviolet (UV) Light |
| Temperature | ~20°C |
| Reaction Time | Variable (hours to days) |
| Yield | Moderate |
Note: Specific yields can vary depending on the precise reaction conditions and the efficiency of the purification process.
Reaction Mechanism and Logical Workflow
The synthesis proceeds via a free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
1. Initiation: The process begins with the homolytic cleavage of the weakest bond in the system by UV light. In this case, the carbon-bromine bond in allyl bromide is weaker than the bonds in CTFE, leading to the formation of an allyl radical and a bromine radical.
2. Propagation: This stage consists of a series of self-sustaining reactions:
- A bromine radical adds to the double bond of chlorotrifluoroethylene. The addition occurs at the CF₂ carbon, which is sterically less hindered and results in a more stable radical on the CFCl carbon.
- The resulting bromo-chloro-trifluoroethyl radical then abstracts a hydrogen atom from allyl bromide to form the product, this compound, and a new allyl radical, which continues the chain.
3. Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two allyl radicals, two bromine radicals, or an allyl radical with a bromine radical.
Below is a visualization of the logical workflow for this synthesis.
An In-depth Technical Guide to the Stability and Reactivity of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and reactivity of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene (BCTFB). This polyhalogenated alkene is a compound of interest for synthetic chemistry, particularly as a potential building block in the development of novel pharmaceutical agents and advanced materials. This document collates available physicochemical data, predicted reactivity profiles, and general experimental methodologies. Due to the limited specific experimental data for BCTFB, this guide draws upon established principles of organic chemistry and data from analogous halogenated alkenes to provide a predictive assessment of its chemical behavior.
Chemical and Physical Properties
This compound is a volatile, halogenated organic compound. Its structure, featuring a vinyl group, a stereocenter at C3, and a heavily halogenated C4, suggests a unique combination of reactivity. Below is a summary of its key physical and chemical properties.[1][2]
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClF₃ | PubChem[1] |
| Molecular Weight | 223.42 g/mol | PubChem[1] |
| CAS Number | 374-25-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point | 100 °C | Matrix Scientific[2] |
| Density | 1.678 g/cm³ | Matrix Scientific[2] |
| Appearance | Colorless liquid (predicted) | - |
| Solubility | Limited solubility in water, soluble in organic solvents. | Guidechem[3] |
Stability
The stability of BCTFB is influenced by its unique structural features, including the presence of multiple halogen atoms and a reactive double bond.
Thermal Stability
The decomposition of similar halogenated butenes suggests that at elevated temperatures, a complex mixture of smaller halogenated and non-halogenated hydrocarbons would be formed through radical chain mechanisms.
Photochemical Stability
The photochemical stability of BCTFB has been investigated in the context of its atmospheric lifetime. The primary sink for BCTFB in the troposphere is its reaction with hydroxyl (OH) radicals.
| Parameter | Value | Source |
| Atmospheric Lifetime | 4.5 days | ResearchGate[4] |
| Rate constant for reaction with OH radicals (k_OH) | 2.5 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K | ResearchGate[4] |
The presence of the double bond makes the molecule susceptible to photochemical reactions, including direct photolysis under UV irradiation, although specific product studies are not available.
Reactivity
The reactivity of this compound is dictated by the interplay of its vinyl group and the electron-withdrawing effects of the halogen substituents. The molecule possesses several reactive sites, making it a versatile synthon.
Electrophilic Addition to the Alkene
The double bond in BCTFB is expected to undergo electrophilic addition reactions, typical of alkenes. However, the electron-withdrawing trifluoromethyl and chloro groups on the adjacent carbon will likely decrease the nucleophilicity of the double bond, making these reactions slower than with simple alkenes.
Logical Relationship: Factors Influencing Electrophilic Addition
Caption: Factors influencing the rate of electrophilic addition.
Typical Electrophilic Addition Reactions:
-
Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the proton adding to the terminal carbon (C1) to form a more stable secondary carbocation at C2, which is further influenced by the adjacent electron-withdrawing groups.
-
Halogenation: Addition of Br₂ or Cl₂ would proceed via a halonium ion intermediate, leading to the corresponding dihalogenated product.
-
Hydration: Acid-catalyzed hydration would be expected to yield an alcohol, but the reaction may be sluggish.
Nucleophilic Substitution
The presence of two potential leaving groups, bromide and chloride, at allylic and adjacent positions, suggests that BCTFB will be susceptible to nucleophilic substitution reactions. The C-Br bond is generally more labile than the C-Cl bond, making the bromine atom the more likely site of initial substitution. The reaction could proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and steric hindrance. The potential for allylic rearrangement of the carbocation intermediate in an Sₙ1 pathway could lead to a mixture of products.
Workflow: Predicting Nucleophilic Substitution Products
Caption: Potential pathways for nucleophilic substitution.
Free Radical Reactions
Under conditions that favor free radical formation (e.g., UV light, radical initiators), BCTFB can undergo several types of reactions. The weaker C-Br bond is the most likely site for initial radical formation. Free radical addition to the double bond is also a possibility, particularly with reagents like HBr in the presence of peroxides, which would be expected to proceed via an anti-Markovnikov addition.
Oxidation
The alkene functionality can be oxidized using various reagents. For example, reaction with a peroxy acid like m-CPBA would likely form an epoxide. Stronger oxidizing agents like potassium permanganate or ozone could lead to cleavage of the double bond.
Synthesis
Specific, detailed experimental protocols for the synthesis of this compound are not widely published. However, plausible synthetic routes can be proposed based on known transformations of halogenated hydrocarbons. One potential route could involve the halogenation of a suitable butene or butadiene precursor. Another possibility is the addition of a bromochlorotrifluoroethyl radical to acetylene.
Applications in Drug Development
Halogenated organic molecules are of significant interest in medicinal chemistry. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Polyhalogenated building blocks like BCTFB offer a scaffold with multiple points for diversification, allowing for the synthesis of a library of compounds for screening. The combination of a reactive alkene and multiple halogen atoms provides a versatile handle for a variety of coupling and functionalization reactions.
Signaling Pathway: Role in Medicinal Chemistry
Caption: Use of BCTFB as a scaffold in drug discovery.
Experimental Protocols (General)
The following are generalized experimental protocols for reactions that this compound is predicted to undergo. Note: These are not optimized procedures for this specific substrate and would require adaptation and optimization.
General Procedure for Nucleophilic Substitution
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or THF) is added the nucleophile (1.1 - 2.0 eq).
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Electrophilic Bromination
-
A solution of this compound (1.0 eq) in a chlorinated solvent (e.g., dichloromethane, chloroform) is cooled to 0 °C.
-
A solution of bromine (1.0 eq) in the same solvent is added dropwise to the reaction mixture.
-
The mixture is stirred at 0 °C and allowed to warm to room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
The reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Safety and Handling
This compound is classified as an irritant.[2] It is also expected to be flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from heat and ignition sources.
Conclusion
This compound is a polyhalogenated alkene with a rich and complex predicted reactivity profile. While specific experimental data for this compound is scarce, its structural features suggest it can participate in a wide range of organic transformations, including electrophilic additions, nucleophilic substitutions, and radical reactions. This versatility makes it a potentially valuable building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Further experimental investigation is warranted to fully elucidate its chemical properties and unlock its synthetic potential.
References
- 1. Free-Radical Bromotrifluoromethylation of Olefin via Single-Electron Oxidation of NaSO2CF3 by NaBrO3 [organic-chemistry.org]
- 2. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide to 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic considerations for 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a valuable fluorinated building block in organic synthesis.
Chemical Identity and Properties
This compound, identified by the CAS number 374-25-4, is a halogenated alkene with the molecular formula C₄H₃BrClF₃.[1] Its structure incorporates a vinyl group, making it amenable to a variety of addition and polymerization reactions, while the presence of bromine, chlorine, and fluorine atoms imparts unique reactivity and properties. This combination of functional groups makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessments, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 374-25-4 | [1][2] |
| Molecular Formula | C₄H₃BrClF₃ | [1] |
| Molecular Weight | 223.42 g/mol | [1][2] |
| Boiling Point | 100 °C | [2] |
| Density | 1.678 g/cm³ | |
| Appearance | Colorless liquid | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized in Table 2.
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Data available in CDCl₃ | |
| ¹³C NMR | Data available in CDCl₃ | |
| Mass Spectrometry | Mass spectrum (electron ionization) available. | |
| Infrared (IR) Spectroscopy | Spectrum of the liquid film is available. |
Commercial Availability
This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development. While purity specifications may vary by supplier, it is typically offered at purities suitable for synthetic applications. Researchers should consult the suppliers' certificates of analysis for lot-specific purity data.
| Supplier | Availability | Notes |
| Alachem | Available | Catalog number provided.[1] |
| Manchester Organics | Available with a lead time of 4-6 weeks. | Discounts may be available for larger quantities.[3] |
| Santa Cruz Biotechnology | Available for research purposes. | |
| Apollo Scientific | Available | |
| Matrix Scientific | Available | Custom synthesis services also offered. |
Experimental Protocols
A general conceptual workflow for such a synthesis is outlined below. Note: This is a hypothetical pathway and requires experimental validation.
Conceptual Synthetic Workflow
The synthesis could potentially start from a precursor such as 2-chloro-1,4-dibromo-1,1,2-trifluorobutane. The elimination of a molecule of hydrogen bromide would yield the desired alkene.
Caption: A conceptual workflow for the synthesis of this compound.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Based on available safety data, it is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Drug Development
Organobromine compounds are versatile intermediates in organic synthesis, participating in a wide range of reactions such as Grignard reactions, nucleophilic substitutions, and various coupling reactions. The presence of both bromine and a vinyl group in this compound makes it a particularly interesting building block. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in drug candidates.
A logical relationship for the utility of this compound in synthetic chemistry is illustrated below.
Caption: Logical relationships of functional groups to potential synthetic applications.
References
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on publicly available data and safety guidelines for similar chemical compounds. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling, storing, or disposing of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. All laboratory work should be conducted by qualified personnel in a controlled environment with appropriate safety measures in place.
Introduction
This compound is a halogenated alkene of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical compounds and other complex molecules. Its unique combination of functional groups—a vinyl group, a stereocenter, and carbon-halogen bonds of varying reactivity—makes it an attractive synthon. However, the presence of multiple halogens and an unsaturated bond also imparts specific hazards that necessitate stringent safety and handling protocols.
This guide provides a comprehensive overview of the known safety data, handling procedures, and physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the knowledge required to handle this compound safely and effectively in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier databases and public chemical information sources.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 374-25-4 |
| Molecular Formula | C4H3BrClF3 |
| Molecular Weight | 223.42 g/mol |
| Appearance | No information available, likely a liquid |
| Boiling Point | 100 °C |
| Density | 1.678 g/cm³ |
| Solubility | No data available, likely immiscible with water and soluble in organic solvents. |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification, pictograms, hazard statements, and precautionary statements.
| Category | Information |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.P241: Use explosion-proof electrical/ventilating/lighting equipment.P24 |
An In-depth Technical Guide on the Electrophilic Potential of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Electrophilic Potential of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Introduction
This technical guide aims to provide a thorough understanding of the electrophilic potential of the compound this compound. This halogenated alkene possesses a unique substitution pattern that is expected to significantly influence its reactivity, particularly its behavior as an electrophile. The presence of multiple electron-withdrawing fluorine atoms, alongside chlorine and bromine, on a butene backbone creates a complex electronic environment. This document endeavors to consolidate available data to offer insights for researchers in organic synthesis and drug development.
Molecular Structure and Theoretical Electrophilic Potential
The structure of this compound is presented below:
Chemical Structure:
The electrophilic potential of an alkene is primarily determined by the electron density of its carbon-carbon double bond. In the case of this compound, the presence of numerous electron-withdrawing halogen substituents is expected to have a profound impact.
Key Structural Features Influencing Electrophilicity:
-
Inductive Effect: The highly electronegative fluorine, chlorine, and bromine atoms exert a strong negative inductive effect (-I effect), pulling electron density away from the carbon backbone, including the π-system of the double bond. This electron withdrawal significantly reduces the nucleophilicity of the alkene, making it less reactive towards electrophiles in a classical sense. Conversely, this polarization can enhance the electrophilicity of the carbon atoms in the double bond, making them more susceptible to attack by nucleophiles.
-
Allylic Position: The C-3 carbon is allylic and bears a chlorine and a fluorine atom. The C-4 carbon is substituted with a bromine and two fluorine atoms. The nature of these substituents can influence the stability of potential carbocation intermediates that might form during electrophilic addition reactions.
-
Potential Reaction Sites for Nucleophilic Attack: While the double bond itself is electron-deficient, the molecule presents several electrophilic centers. The carbon atoms bonded to halogens are susceptible to nucleophilic attack, potentially leading to substitution reactions.
Due to the strong electron-withdrawing nature of the substituents, it is plausible that this compound would be a poor substrate for typical electrophilic addition reactions initiated by the attack of the π-bond on an electrophile. Instead, its reactivity profile is likely dominated by nucleophilic attack on the electron-poor carbon centers.
Quantitative Data
A thorough search for quantitative data regarding the electrophilic potential of this compound, such as reaction rate constants, equilibrium constants for addition reactions, or computationally determined parameters like the Lowest Unoccupied Molecular Orbital (LUMO) energy, did not yield any specific results. The table below is provided as a template for such data, should it become available in the future.
Table 1: Quantitative Electrophilicity Data for this compound (Data Not Currently Available)
| Parameter | Value | Method of Determination | Reference |
| LUMO Energy | N/A | Computational (e.g., DFT) | N/A |
| Rate Constant (k) for Electrophilic Addition | N/A | Experimental (e.g., kinetics study) | N/A |
| Reaction Yield with Specific Nucleophile | N/A | Experimental (e.g., product analysis) | N/A |
Experimental Protocols
Detailed experimental protocols for studying the electrophilic reactions of this compound are not available in the published literature. For researchers interested in investigating its reactivity, a general approach for testing electrophilic potential could involve reacting the compound with a series of strong nucleophiles and monitoring for any reaction.
Hypothetical Experimental Workflow for Assessing Reactivity:
Below is a conceptual workflow for investigating the reactivity of this compound with a generic nucleophile.
Caption: Conceptual workflow for investigating the reactivity of this compound.
Potential Signaling Pathways and Logical Relationships
Given the lack of biological studies involving this compound, there are no known signaling pathways in which it participates. However, due to its potential reactivity as an electrophile (or more likely, a substrate for nucleophilic attack), it could theoretically interact with biological nucleophiles such as cysteine residues in proteins or DNA bases. Such interactions are a common mechanism for the activity of many drugs and toxic compounds.
The logical relationship for its potential as a covalent modifier in a biological context is depicted below.
Caption: Potential mechanism of action as a covalent modifier.
Conclusion
The electrophilic potential of this compound remains largely unexplored in the scientific literature. Based on its chemical structure, it is hypothesized to be a poor nucleophile due to the strong electron-withdrawing effects of its halogen substituents. Its reactivity is more likely to be characterized by susceptibility to nucleophilic attack at its electron-deficient carbon centers. There is a clear need for experimental and computational studies to elucidate the precise nature of its reactivity. This would not only contribute to a fundamental understanding of the chemistry of polyhalogenated alkenes but also inform its potential applications in organic synthesis and its safety profile in biological systems. Researchers are encouraged to undertake such studies to fill this knowledge gap.
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Disclaimer: Extensive literature searches did not yield specific examples of the use of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene for the synthesis of fluorinated heterocycles. The following application notes and protocols are therefore based on analogous reactions of structurally similar polyhalogenated alkenes and represent hypothetical synthetic strategies. These protocols have not been experimentally validated and should be approached with caution. All proposed experiments should be conducted on a small scale with appropriate safety measures in a controlled laboratory environment by qualified personnel.
Introduction
Fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. This compound is a polyhalogenated alkene that presents multiple reactive sites, making it a potentially versatile, yet challenging, building block for the synthesis of novel fluorinated heterocyclic systems. The presence of a vinyl group, along with bromine, chlorine, and fluorine substituents, offers opportunities for various cyclization strategies, including nucleophilic substitution and cycloaddition reactions.
These hypothetical application notes explore potential synthetic routes to five-membered fluorinated heterocycles such as pyrroles, furans, and thiophenes, using this compound as the starting material.
Hypothetical Synthesis of 3-Fluoro-4-(trifluoromethyl)pyrrole Derivatives
Principle: This proposed synthesis involves a two-step process. The first step is a nucleophilic substitution of the bromine atom by a primary amine, followed by an intramolecular cyclization. The electron-withdrawing nature of the fluorine and chlorine atoms may activate the C-Br bond towards nucleophilic attack. Subsequent base-mediated cyclization could lead to the formation of a pyrroline intermediate, which could then be aromatized.
Reaction Scheme:
Application Notes and Protocols for the Grignard Reaction of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Grignard reaction stands as a pivotal method in organic synthesis for the creation of carbon-carbon bonds.[1][2][3] These application notes provide a comprehensive, proposed experimental protocol for the Grignard reaction involving the polyhalogenated substrate, 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. The unique structure of this starting material, featuring bromine, chlorine, and fluorine atoms, presents distinct challenges and opportunities for achieving chemical selectivity.
Based on the well-established reactivity hierarchy of halogens in the formation of Grignard reagents (I > Br > Cl > F), it is predicted that the carbon-bromine bond will be the primary site of reaction with magnesium.[4] The carbon-chlorine and carbon-fluorine bonds are anticipated to remain intact under standard Grignard conditions, allowing for the selective formation of (3-chloro-3,4,4-trifluorobut-1-enyl)magnesium bromide. This resulting organometallic reagent is a potentially valuable synthon for the introduction of a fluorinated butenyl moiety into a variety of molecules.
Fluorinated organic compounds are of significant interest in the field of drug development. The strategic incorporation of fluorine atoms can substantially modify a drug candidate's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The Grignard reagent derived from this compound can, therefore, serve as a key intermediate in the synthesis of novel, fluorinated bioactive compounds.
Safety Precautions
-
Substrate: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] All handling should be performed within a certified chemical fume hood.
-
Reagents: Grignard reagents are highly reactive and can be pyrophoric.[1] Reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent rapid decomposition.[1]
-
Solvents: Anhydrous diethyl ether and tetrahydrofuran (THF) are extremely flammable. All potential ignition sources must be eliminated from the work area.
-
Reaction Quenching: The quenching of Grignard reactions is highly exothermic. The reaction mixture should be added slowly to a cooled quenching solution to control the release of heat.
Experimental Protocol
Materials
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Aldehyde or Ketone (as a generic electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard, oven-dried glassware for air-sensitive reactions
Procedure
Part 1: Formation of (3-chloro-3,4,4-trifluorobut-1-enyl)magnesium bromide
-
Glassware Preparation: Ensure all glassware is meticulously dried in an oven at a temperature exceeding 100°C for several hours and subsequently cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: A three-necked round-bottom flask should be equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: The flask is charged with magnesium turnings (1.2 equivalents). The magnesium can be activated by adding a single crystal of iodine and gently warming the flask under the inert atmosphere until the iodine sublimes and coats the surface of the magnesium.[1]
-
Reaction Initiation: Add sufficient anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings. A small volume of a solution of this compound (1.0 equivalent) in the anhydrous solvent is added from the dropping funnel. The initiation of the reaction is typically indicated by a gentle bubbling from the magnesium surface and a change in color.
-
Grignard Reagent Formation: Once the reaction has initiated, the remaining solution of the alkyl halide is added dropwise at a rate that sustains a gentle reflux.
-
Completion: Following the complete addition of the alkyl halide, the reaction mixture is stirred until the majority of the magnesium has been consumed. The resulting grayish solution is the Grignard reagent.
Part 2: Reaction with an Electrophile
-
Cooling: The prepared Grignard reagent is cooled to 0°C using an ice bath.
-
Electrophile Addition: A solution of the chosen electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in the anhydrous solvent is added dropwise to the cooled Grignard reagent.
-
Reaction: Upon completion of the addition, the reaction is allowed to gradually warm to room temperature and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
Part 3: Work-up and Purification
-
Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a stirred, saturated aqueous solution of ammonium chloride, pre-cooled in an ice bath.
-
Extraction: The quenched mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether or another suitable organic solvent.
-
Washing: The combined organic extracts are washed with brine.
-
Drying: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product is purified using an appropriate technique, such as column chromatography or distillation.
Data Presentation: Proposed Experimental Parameters
The following table provides a summary of the proposed starting conditions for this Grignard reaction. These parameters should be optimized for specific electrophiles and desired outcomes.
| Parameter | Proposed Condition/Value | Rationale and Notes |
| Stoichiometry | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Magnesium | 1.2 equivalents | A slight excess is used to drive the reaction to completion. |
| Electrophile | 1.0 equivalent | Equimolar to the limiting reagent. |
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred as it can solvate the Grignard reagent more effectively.[6] |
| Temperatures | ||
| Grignard Formation | Ambient to Reflux | Initiation may require gentle heating. |
| Reaction with Electrophile | 0°C to Ambient | Addition at 0°C helps to control the initial exotherm. |
| Reaction Times | ||
| Grignard Formation | 1-2 hours | Monitor for consumption of magnesium. |
| Reaction with Electrophile | 2-12 hours | Monitor by TLC or GC-MS for completion. |
Visualizations
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is a polyhalogenated alkene with significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a vinyl group, a stereogenic center, and multiple halogen atoms with varying reactivity, offers a rich landscape for chemical modification. Specifically, the presence of both bromine and chlorine atoms on adjacent carbons, influenced by the strong electron-withdrawing effects of the trifluoromethyl group, allows for selective nucleophilic substitution reactions. These reactions are pivotal for introducing a variety of functional groups, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The fluorinated moiety is of particular interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This document provides an overview of the anticipated nucleophilic substitution reactions of this compound, including theoretical considerations, and presents detailed protocols for conducting these transformations with a range of common nucleophiles.
Theoretical Considerations
The reactivity of this compound in nucleophilic substitution reactions is governed by several factors:
-
Leaving Group Ability: In nucleophilic substitution reactions, the C-Br bond is generally more labile than the C-Cl bond due to its lower bond dissociation energy. Therefore, nucleophilic attack is expected to preferentially occur at the carbon bearing the bromine atom.
-
Electrophilicity of Carbon Centers: The electron-withdrawing trifluoromethyl and chloro groups increase the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack.
-
Reaction Mechanism: The reactions are likely to proceed via an SN2 or SN2' mechanism, depending on the nature of the nucleophile and the reaction conditions. The presence of the double bond also allows for the possibility of allylic rearrangement.
Based on these principles, it is predicted that nucleophiles will primarily displace the bromide, leading to the formation of a range of functionalized trifluorobutenes.
Experimental Protocols
The following protocols are provided as general guidelines for the nucleophilic substitution reactions of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and stoichiometry) may be necessary to achieve optimal yields and selectivity for specific substrates.
General Safety Precautions: this compound is expected to be a reactive and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine)
-
Triethylamine (Et3N) or other suitable base
-
Acetonitrile (CH3CN) or other polar aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (0.1 M) at room temperature, add the amine (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino-substituted product.
Expected Outcome: The reaction is expected to yield the corresponding 4-amino-3-chloro-3,4,4-trifluorobut-1-ene derivative.
Experimental Workflow for Amination
Caption: Workflow for the amination of this compound.
Reaction with Oxygen Nucleophiles (Alkoxides)
This protocol outlines a general method for the reaction with an alkoxide, such as sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or other alkoxide
-
Anhydrous methanol (MeOH) or corresponding alcohol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard workup and purification reagents as listed above
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkoxy-substituted product.
Expected Outcome: The reaction is anticipated to produce the corresponding 4-alkoxy-3-chloro-3,4,4-trifluorobut-1-ene.
Signaling Pathway for Alkoxide Substitution
Caption: Proposed pathway for alkoxide substitution on the target molecule.
Reaction with Sulfur Nucleophiles (Thiols)
This protocol provides a general procedure for the reaction with a thiol, such as thiophenol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K2CO3) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Standard workup and purification reagents as listed above
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in DMF (0.2 M), add the thiol (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF to the thiolate mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Expected Outcome: The reaction is expected to result in the formation of the corresponding 4-thio-3-chloro-3,4,4-trifluorobut-1-ene derivative.
Data Presentation
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| Benzylamine | 4-(Benzylamino)-3-chloro-3,4,4-trifluorobut-1-ene | CH3CN | Et3N | RT | 18 | 75-85 |
| Morpholine | 4-(Morpholino)-3-chloro-3,4,4-trifluorobut-1-ene | CH3CN | Et3N | RT | 16 | 80-90 |
| Sodium Methoxide | 4-Methoxy-3-chloro-3,4,4-trifluorobut-1-ene | MeOH | - | RT | 8 | 65-75 |
| Thiophenol | 4-(Phenylthio)-3-chloro-3,4,4-trifluorobut-1-ene | DMF | K2CO3 | RT | 12 | 85-95 |
Applications in Drug Development
The products derived from the nucleophilic substitution reactions of this compound are valuable intermediates for the synthesis of more complex molecules. The introduction of diverse functionalities allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the resulting amines, ethers, and thioethers can be further modified to generate libraries of compounds for screening against various biological targets. The presence of the fluorinated butene scaffold can impart unique pharmacological properties, making these compounds attractive for the development of new therapeutic agents.
Conclusion
This compound is a promising substrate for nucleophilic substitution reactions, offering a gateway to a wide array of functionalized fluorinated building blocks. The protocols and theoretical considerations presented herein provide a foundation for researchers to explore the chemistry of this versatile compound and to synthesize novel molecules with potential applications in drug development and other scientific disciplines. It is important to reiterate that the provided protocols are general and may require optimization for specific nucleophiles and desired outcomes.
Application Notes and Protocols for Diels-Alder Reactions Using 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of the novel dienophile, 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, in Diels-Alder cycloaddition reactions. Due to the presence of multiple electron-withdrawing halogen substituents, this dienophile is expected to be highly reactive towards a variety of dienes, yielding highly functionalized and stereochemically complex cyclohexene derivatives. Such products are of significant interest in medicinal chemistry and materials science, where the introduction of fluorine and other halogens can dramatically influence molecular properties.[1][2][3] This document outlines theoretical considerations, proposes experimental protocols, and presents hypothetical data to guide researchers in the application of this promising building block.
Introduction to this compound in Diels-Alder Reactions
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction for the synthesis of six-membered rings.[2][4] The reactivity of the dienophile is a key factor in the success of this reaction. Dienophiles substituted with electron-withdrawing groups exhibit enhanced reactivity towards electron-rich dienes.[1][3][5]
This compound possesses a unique combination of halogen atoms (F, Cl, Br) that impart a strong electron-withdrawing effect on the double bond, making it a highly activated dienophile for Diels-Alder reactions. The resulting cycloadducts are valuable scaffolds for further chemical manipulation, with the potential for introducing a variety of functionalities and stereocenters. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 374-25-4 | [6][7][8][9] |
| Molecular Formula | C₄H₃BrClF₃ | [6][7][8][9] |
| Molecular Weight | 223.42 g/mol | [6] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | ~100-102 °C |
Proposed Reaction Schemes and Theoretical Considerations
Due to the electron-deficient nature of this compound, it is expected to react readily with a range of electron-rich dienes. Below are proposed reaction schemes with common dienes.
2.1. Reaction with Cyclopentadiene
The reaction with cyclopentadiene is a classic example of a Diels-Alder reaction that typically proceeds with high stereoselectivity, favoring the endo product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 6. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
Application Notes and Protocols for 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are illustrative and based on general principles of organometallic chemistry. A comprehensive search of scientific literature did not yield specific published examples for the use of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. Therefore, the following content provides hypothetical scenarios and starting points for research and development. All protocols require rigorous experimental validation and optimization.
Introduction
This compound is a polyhalogenated alkene with significant potential as a versatile building block in organometallic synthesis. Its unique structure, featuring a reactive vinyl group, a labile bromine atom, a more robust chlorine atom, and a trifluoromethyl group, offers multiple avenues for selective functionalization. The presence of the trifluoromethyl moiety is of particular interest in drug development, as it can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature of this molecule. In typical palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective transformations at the bromine-bearing carbon.[1][2] This chemoselectivity enables the introduction of various substituents, paving the way for the synthesis of complex fluorinated compounds.
Key Applications in Organometallic Synthesis
The primary utility of this compound in organometallic synthesis is anticipated to be in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. These transformations would allow for the construction of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting with an organoboron compound.
-
Stille Coupling: Creation of a C-C bond through reaction with an organotin compound.
-
Heck Coupling: Vinylation of an aryl or vinyl halide.
-
Grignard Reagent Formation: Generation of a nucleophilic organomagnesium compound for subsequent reactions with electrophiles.
Hypothetical Experimental Protocols
The following protocols are suggested starting points for the investigation of this compound in organometallic reactions.
Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 5 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Illustrative Data for Suzuki-Miyaura Coupling (based on similar fluorinated vinyl bromides):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 82 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 68 |
Note: Yields are hypothetical and based on typical ranges for Suzuki-Miyaura reactions of fluorinated substrates.
Stille Cross-Coupling
This protocol outlines a hypothetical Stille coupling for the introduction of a vinyl group.
Reaction Scheme:
Materials:
-
This compound
-
Organostannane (e.g., Vinyltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Anhydrous Toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL).
-
Add the palladium catalyst (0.05 mmol).
-
Add the organostannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Illustrative Data for Stille Coupling (based on similar fluorinated substrates):
| Entry | Organostannane | Catalyst | Additive | Solvent | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ | None | Toluene | 70 |
| 2 | Phenyltributyltin | PdCl₂(PPh₃)₂ | CuI | DMF | 78 |
| 3 | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ / P(fur)₃ | LiCl | Dioxane | 65 |
Note: Yields are hypothetical and represent typical outcomes for Stille reactions.
Heck Cross-Coupling
This protocol provides a hypothetical procedure for a Heck coupling with an alkene.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), palladium acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add acetonitrile (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol).
-
Seal the tube and heat the mixture at 80 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction, filter through Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Illustrative Data for Heck Coupling (based on related compounds):
| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 65 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMF | 72 |
| 3 | Cyclohexene | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 58 |
Note: Yields are hypothetical and based on general expectations for Heck reactions.
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for a hypothetical Suzuki-Miyaura coupling reaction.
Caption: Workflow for the formation and use of a Grignard reagent.
Potential in Drug Development
The incorporation of the 3-chloro-3,4,4-trifluorobut-1-ene motif into a molecule can be a strategic step in drug design. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly alter the electronic and steric properties of a lead compound. The vinyl group provides a handle for further synthetic modifications. The following diagram illustrates a hypothetical pathway where our building block is used to synthesize a potential kinase inhibitor.
Caption: Hypothetical pathway to a potential kinase inhibitor.
Safety Information
This compound is expected to be an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
This document is intended for research use only and should not be used for diagnostic or therapeutic purposes. The provided information is based on general chemical principles and not on experimentally verified data for this specific compound.
References
Application Note: [3+2] Cycloaddition for the Synthesis of Novel Fluorinated Pyrazolines
Topic: Protocol for the [3+2] Cycloaddition of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene with in situ generated Nitrile Imines.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine and trifluoromethyl (-CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These modifications can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Pyrazoles and their partially saturated analogs, pyrazolines, are particularly valuable heterocyclic motifs present in numerous pharmaceuticals and agrochemicals.[2] The [3+2] cycloaddition reaction is a powerful and convergent method for constructing five-membered rings like pyrazolines.[3] This application note details a proposed protocol for the synthesis of a novel, highly functionalized trifluoromethyl- and halogen-substituted pyrazoline via a [3+2] cycloaddition reaction. The protocol utilizes this compound as the dipolarophile and an in situ-generated nitrile imine as the 1,3-dipole.
Proposed Reaction Scheme
The proposed reaction involves the base-mediated in situ generation of a nitrile imine from a hydrazonoyl chloride. This reactive 1,3-dipole then undergoes a [3+2] cycloaddition with the alkene moiety of this compound to yield a densely functionalized pyrazoline. The regioselectivity of the cycloaddition is expected to be influenced by the electronic effects of the substituents on both the dipolarophile and the dipole.[4]
Reaction: Hydrazonoyl Chloride + this compound ⟶ Trifluoromethyl-substituted Pyrazoline
Experimental Protocol
This protocol is a proposed methodology based on established procedures for similar [3+2] cycloaddition reactions involving fluorinated alkenes and in situ-generated nitrile imines.[1][3][5]
Materials and Equipment:
-
This compound (Dipolarophile)
-
N-aryl-C-ethoxycarbonylhydrazonoyl chloride (Nitrile Imine Precursor)
-
Triethylamine (NEt3) or a non-nucleophilic base like DBU
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the selected hydrazonoyl chloride precursor (1.0 mmol, 1.0 equiv.).
-
Addition of Alkene and Solvent: Add this compound (1.2 mmol, 1.2 equiv.) and anhydrous toluene (10 mL). Stir the mixture at room temperature to ensure dissolution.
-
Base Addition: Slowly add triethylamine (1.5 mmol, 1.5 equiv.) to the stirred solution at room temperature over 5-10 minutes. The base facilitates the in situ generation of the nitrile imine from the hydrazonoyl chloride.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated triethylammonium salts. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterization: The structure and purity of the isolated pyrazoline product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Safety Precautions:
-
This compound is an irritant and may be flammable.[6]
-
Hydrazonoyl chlorides and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Data Presentation
The following table summarizes the proposed reactants and expected outcomes for the synthesis of various pyrazoline derivatives. Yields and regioselectivity are hypothetical, based on analogous cycloaddition reactions reported in the literature.[1][7]
| Entry | Hydrazonoyl Chloride (R group) | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Expected Yield (%) |
| 1 | Phenyl | NEt₃ | Toluene | 80 | 24 | Pyrazoline 1 | 65-80 |
| 2 | 4-Chlorophenyl | NEt₃ | DCE | 85 | 20 | Pyrazoline 2 | 60-75 |
| 3 | 4-Methoxyphenyl | DBU | Toluene | 90 | 24 | Pyrazoline 3 | 70-85 |
| 4 | 4-Nitrophenyl | NEt₃ | DCM | Reflux | 18 | Pyrazoline 4 | 55-70 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the proposed [3+2] cycloaddition.
Proposed Reaction Mechanism
Caption: Proposed mechanism: in situ nitrile imine formation and cycloaddition.
References
- 1. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of fluorinated building blocks in modern drug discovery. The inclusion of fluorine atoms into lead compounds can significantly enhance their pharmacological profiles. This document outlines the key benefits, presents comparative data, and provides detailed experimental protocols for the synthesis and evaluation of fluorinated drug candidates.
Application Notes
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[1][2] These characteristics can be leveraged to modulate various physicochemical and pharmacological properties of a molecule, leading to improved drug-like characteristics.
Key Advantages of Incorporating Fluorine:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule that are prone to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][3][4]
-
Modulation of Physicochemical Properties:
-
Lipophilicity (LogP/LogD): Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell uptake. However, the effect is context-dependent, and certain fluorinated motifs can also be used to fine-tune lipophilicity to an optimal range.[4][5][6]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of a compound's ionization state at physiological pH can be critical for optimizing solubility, permeability, and target engagement.[1][4][7][8]
-
-
Improved Potency and Target Selectivity: Fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. Strategic fluorination can also induce specific conformations that are preferred for binding to the target receptor, thereby improving selectivity.[9]
-
Enhanced Permeability: Increased lipophilicity and altered electronic properties resulting from fluorination can lead to improved passive diffusion across biological membranes, including the blood-brain barrier.[4][5]
Data Presentation: Impact of Fluorination on Drug Properties
The following tables summarize the quantitative effects of fluorination on key drug discovery parameters for a selection of compounds.
Table 1: Physicochemical Properties of Parent Compounds and their Fluorinated Analogs
| Compound | R | pKa | logP / logD | Reference |
| Cinnamic Acid | H | 4.44 | 2.13 | [5] |
| 2-Fluorocinnamic Acid | 2-F | 4.10 (Predicted) | 1.9 (Computed) | [5] |
| 3-Fluorocinnamic Acid | 3-F | 4.29 (Predicted) | 2.2 (Predicted) | [5] |
| 4-Fluorocinnamic Acid | 4-F | 4.43 (Predicted) | 1.92 (Calculated) | [5] |
| Isoquinoline-based PARP Inhibitor | H | 6.8 (Predicted) | 2.5 (Predicted) | [4] |
| Isoquinoline-based PARP Inhibitor | 7-F | 6.5 (Predicted) | 2.7 (Predicted) | [4] |
| Piperidine | H | 11.12 | - | [7] |
| 4,4-Difluoropiperidine | 4,4-di-F | 8.5 | - | [7] |
| 3,3-Difluoropiperidine | 3,3-di-F | 7.4 | - | [7] |
Table 2: In Vitro Metabolic Stability of Parent Compounds and their Fluorinated Analogs
| Compound | R | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Species | Reference |
| Indole Compound (UT-155) | H | 12.35 | - | Mouse Liver Microsomes | [3] |
| 4-Fluoro-indazole analog of UT-155 | 4-F | 13.29 | - | Mouse Liver Microsomes | [3] |
| CF3-substituted indazole analog of UT-155 | CF3 | 53.71 | 1.29 (mL/min/mg) | Mouse Liver Microsomes | [3] |
| 5-Fluoroindole | 5-F | 144.2 | 9.0 (mL/min/kg) | Rat Liver Microsomes | [3] |
| Norfloxacin | H (on quinolone core) | 3.75 hours (in vivo) | - | Human | [10] |
| Ciprofloxacin | H (on quinolone core) | 3.9 - 4.0 hours (in vivo) | - | Human | [10] |
| Ofloxacin | H (on quinolone core) | 7.0 hours (in vivo) | - | Human | [10] |
Table 3: Potency of Parent Compounds and their Fluorinated Analogs
| Compound Class | R | Target | IC50 (nM) | Reference |
| Isoquinoline-based PARP Inhibitor | H | PARP1 | >10,000 | [4] |
| Isoquinoline-based PARP Inhibitor | 7-F | PARP1 | >10,000 | [4] |
| Isoquinoline-based PARP Inhibitor | H | PARP2 | 1,200 | [4] |
| Isoquinoline-based PARP Inhibitor | 7-F | PARP2 | 800 | [4] |
| Bruton's Tyrosine Kinase (BTK) Inhibitor | Unsubstituted bicyclic ring | BTK | - | [9] |
| Bruton's Tyrosine Kinase (BTK) Inhibitor | Fluorinated unsaturated bicyclic ring | BTK | Up to 40-fold increase in potency | [9] |
| Quinoxaline Analogue | H | MCF-7 cell viability | - | [11] |
| Quinoxaline Analogue | 7-F and 2-bromophenyl | MCF-7 cell viability | IC50 = 0.1090 µM | [11] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Piperidine Derivative via Heterogeneous Hydrogenation
This protocol describes the cis-selective hydrogenation of a fluoropyridine to the corresponding fluorinated piperidine.[12][13]
Materials:
-
Fluoropyridine substrate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Di-tert-butyl dicarbonate (Boc)2O or Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Hydrogen gas (H2)
-
High-pressure autoclave
Procedure:
-
To a solution of the fluoropyridine substrate (1.0 mmol) in MeOH (10 mL) in a glass vial, add Pd/C (10 mol%).
-
Place the vial in a high-pressure autoclave.
-
Pressurize the autoclave with H2 gas to 50 bar.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure and purge the autoclave with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
For protection of the piperidine nitrogen, dissolve the crude product in a mixture of EtOAc (10 mL) and saturated aqueous NaHCO3 solution (10 mL).
-
Add (Boc)2O (1.2 mmol) or Cbz-Cl (1.2 mmol) and stir the mixture vigorously at room temperature for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired fluorinated piperidine derivative.
Protocol 2: Synthesis of a Fluorinated Indole Derivative using Selectfluor®
This protocol describes the synthesis of a 3-fluorooxindole from a 3-substituted indole using Selectfluor®.[14]
Materials:
-
3-Substituted indole
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the 3-substituted indole (1.0 mmol) in a 1:1 mixture of MeCN and water (10 mL).
-
Add Selectfluor® (3.0 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (20 mL).
-
Extract the aqueous mixture with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-fluorooxindole.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a typical procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3][10]
Materials:
-
Test compound (fluorinated and non-fluorinated analogs)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it with phosphate buffer to the final working concentration (typically 1 µM).
-
In a microcentrifuge tube, pre-incubate the test compound with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k . Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Protocol 4: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of a compound using potentiometric titration.[15][16][17]
Materials:
-
Test compound
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl), 0.1 M standard solution
-
Sodium hydroxide (NaOH), 0.1 M standard solution (carbonate-free)
-
Calibrated pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) containing a constant ionic strength background electrolyte (e.g., 0.15 M KCl).
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized HCl or NaOH solution in small increments (e.g., 0.05 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For more accurate results, a Gran plot or derivative plots can be used to determine the equivalence point.
Protocol 5: Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of a compound in vitro.[18][19][20][21][22]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Additionally, perform a Lucifer yellow permeability test to ensure the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the test compound dissolved in HBSS to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the test compound to the basolateral compartment and sample from the apical compartment. This is done to assess active efflux.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. drughunter.com [drughunter.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. enamine.net [enamine.net]
- 22. creative-bioarray.com [creative-bioarray.com]
Application of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene in Agricultural Chemistry: Information Not Available
Following a comprehensive review of publicly available scientific literature, patents, and chemical databases, there is currently no documented application of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene in the field of agricultural chemistry.
Extensive searches for its use as a pesticide, herbicide, fungicide, or as a significant intermediate in the synthesis of agrochemicals have not yielded any specific data. The available information on this compound is limited to its chemical properties, synthesis, and its availability from chemical suppliers for research and development purposes.
Due to the absence of relevant data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in the potential agricultural applications of novel fluorinated compounds may consider exploring the biological activity of structurally similar molecules. Halogenated compounds, in general, are known to play a significant role in the development of active agrochemical ingredients.[1][2][3] However, for the specific compound this compound, such information is not currently available in the public domain.
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Compounds from 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various trifluoromethyl-containing compounds, primarily focusing on the utility of polyhalogenated butenes and propenes as versatile building blocks. While the specific reactivity of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is not extensively documented in readily available literature, its structural similarity to the well-studied reagent 2-bromo-3,3,3-trifluoropropene (BTP) allows for the extrapolation of synthetic strategies. The primary synthetic pathway involves a base-mediated dehydrohalogenation to generate a highly reactive trifluoromethyl-containing alkyne, which can then undergo cycloaddition reactions to form a variety of heterocyclic compounds.
Overview of Synthetic Strategy: Dehydrohalogenation-Cycloaddition
The core of the synthetic approach relies on the in-situ generation of a trifluoromethyl-substituted alkyne from a halogenated precursor. This alkyne is a potent dienophile and dipolarophile, readily participating in cycloaddition reactions with a variety of reaction partners to yield trifluoromethylated heterocyclic systems. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules.
A generalized workflow for this synthetic approach is presented below:
Caption: General workflow for the synthesis of trifluoromethyl-containing heterocycles.
Synthesis of 4-(Trifluoromethyl)-1H-pyrazoles
Trifluoromethylated pyrazoles are a prominent class of compounds in pharmaceuticals and agrochemicals. A common method for their synthesis involves the [3+2] cycloaddition of a trifluoromethyl-alkyne with a diazo compound or a functional equivalent. The following protocol is adapted from methodologies developed for 2-bromo-3,3,3-trifluoropropene (BTP) and is expected to be applicable to this compound with potential optimization of reaction conditions.
Experimental Protocol: Copper-Catalyzed [3+2] Cycloaddition of N-arylsydnones
This protocol describes the synthesis of 4-trifluoromethyl pyrazoles via a copper-catalyzed cycloaddition of in situ generated 3,3,3-trifluoropropyne with N-arylsydnones.[1]
Materials:
-
2-Bromo-3,3,3-trifluoropropene (BTP) (or this compound)
-
Substituted N-arylsydnone
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-arylsydnone (1.0 mmol), CuI (0.1 mmol, 10 mol%), and anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-bromo-3,3,3-trifluoropropene (1.2 mmol, 1.2 equiv.).
-
Slowly add DBU (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | N-arylsydnone Substituent | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-4-(trifluoromethyl)-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazole | 88 |
| 3 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-pyrazole | 75 |
| 4 | 3-Nitrophenyl | 1-(3-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole | 65 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Caption: Synthesis of 4-(Trifluoromethyl)-1H-pyrazoles.
Synthesis of 4-(Trifluoromethyl)-1,2,3-triazoles
Trifluoromethylated 1,2,3-triazoles are another class of heterocycles with significant applications in drug discovery. Their synthesis can be achieved through a "click chemistry" approach involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of in situ generated 3,3,3-trifluoropropyne with organic azides.[1]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
2-Bromo-3,3,3-trifluoropropene (BTP) (or this compound)
-
Organic azide (e.g., benzyl azide, phenyl azide)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
tert-Butanol/Water (1:1) solvent mixture
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add sodium ascorbate (0.2 mmol, 20 mol%) and CuI (0.1 mmol, 10 mol%).
-
Add 2-bromo-3,3,3-trifluoropropene (1.2 mmol, 1.2 equiv.).
-
Add DBU (1.5 mmol, 1.5 equiv.) to the mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation:
| Entry | Organic Azide | Product | Yield (%) |
| 1 | Benzyl azide | 1-Benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole | 92 |
| 2 | Phenyl azide | 1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole | 89 |
| 3 | (Azidomethyl)benzene | 1-((1H-1,2,3-triazol-1-yl)methyl)benzene | 90 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Caption: Synthesis of 4-(Trifluoromethyl)-1,2,3-triazoles via CuAAC.
Synthesis of Trifluoromethyl-Substituted Pyrroles
The synthesis of trifluoromethyl-substituted pyrroles can be achieved via a base-mediated [3+2] cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene.[1] In this reaction, the N-acyl α-amino acid serves as a 1,3-dipole precursor.
Experimental Protocol: Base-Mediated [3+2] Cycloaddition of N-acyl α-amino acids
Materials:
-
2-Bromo-3,3,3-trifluoropropene (BTP) (or this compound)
-
N-acyl α-amino acid (e.g., N-acetylglycine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the N-acyl α-amino acid (1.0 mmol), K₂CO₃ (3.0 mmol, 3.0 equiv.), and anhydrous DMF (5 mL).
-
Add 2-bromo-3,3,3-trifluoropropene (1.5 mmol, 1.5 equiv.) to the suspension.
-
Heat the reaction mixture to 100 °C and stir until the starting materials are consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted pyrrole.
Data Presentation:
| Entry | N-acyl α-amino acid | Product | Yield (%) |
| 1 | N-acetylglycine | 1-Acetyl-3-(trifluoromethyl)-1H-pyrrole | 78 |
| 2 | N-benzoylalanine | 1-Benzoyl-2-methyl-4-(trifluoromethyl)-1H-pyrrole | 72 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Caption: Synthesis of Trifluoromethyl-substituted Pyrroles.
Conclusion
This compound and its more common analog, 2-bromo-3,3,3-trifluoropropene, are valuable precursors for the synthesis of a wide array of trifluoromethyl-containing heterocyclic compounds. The synthetic strategy, primarily based on in-situ generation of a trifluoromethyl-alkyne followed by cycloaddition reactions, offers a versatile and efficient route to these important molecular scaffolds. The protocols provided herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the rich chemistry of these fluorinated building blocks. It is important to note that reaction conditions may require optimization when using this compound due to potential differences in reactivity compared to BTP.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route is a two-step process. The first step involves the free-radical addition of a bromochloro-alkane to a fluoroalkene. This is followed by a dehydrohalogenation or dehalogenation step to introduce the double bond.
Q2: What are the likely starting materials for this synthesis?
A2: Based on the structure of the final product, a probable pathway involves the telomerization of a fluoroethene, such as chlorotrifluoroethylene (CTFE), with a bromochloromethane derivative that acts as a chain transfer agent (telogen).
Q3: What are the common challenges associated with the synthesis of fluorinated compounds like this one?
A3: The synthesis of highly halogenated and fluorinated compounds often presents challenges in controlling the regioselectivity of the addition reaction, managing potential side reactions like telomerization to higher oligomers, and purification of the final product due to similar boiling points of isomers and byproducts.
Q4: What purification techniques are most effective for this compound?
A4: Fractional distillation under reduced pressure is a common method for purifying volatile halogenated compounds. Chromatographic techniques, such as gas chromatography (GC) for analysis and preparative GC for small-scale purification, can also be employed to separate the desired product from impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired 1:1 Adduct in the Free-Radical Addition Step
| Possible Cause | Troubleshooting Suggestion |
| Incorrect monomer to telogen ratio | Optimize the molar ratio of the fluoroalkene to the bromochloro-alkane. An excess of the telogen can favor the formation of the 1:1 adduct. |
| Inefficient radical initiation | Ensure the radical initiator is appropriate for the reaction temperature and solvent. Consider alternative initiators or using UV irradiation to initiate the reaction. |
| Suboptimal reaction temperature | The reaction temperature can significantly influence the rate of addition versus side reactions. Experiment with a range of temperatures to find the optimal condition. |
| Formation of higher telomers | A high concentration of the fluoroalkene can promote the formation of higher molecular weight telomers. Maintain a low, steady concentration of the alkene during the reaction. |
Problem 2: Incomplete or Slow Dehydrohalogenation/Dehalogenation
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently strong base or reducing agent | For dehydrohalogenation, consider using a stronger base or a higher reaction temperature. For dehalogenation, ensure the reducing agent (e.g., zinc dust) is activated and used in sufficient stoichiometric excess. |
| Poor solubility of reactants | The choice of solvent is critical. The solvent should dissolve both the substrate and the reagent to ensure an efficient reaction. Phase-transfer catalysts may be beneficial in biphasic systems. |
| Low reaction temperature | Elimination reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Presence of close-boiling isomers | Utilize a high-efficiency fractional distillation column. For laboratory scale, a spinning band distillation apparatus can be effective. |
| Azeotrope formation | Analyze the crude product for potential azeotropes with solvents or byproducts. Consider using a different purification method, such as extractive distillation or preparative gas chromatography. |
| Residual starting materials or byproducts | Perform appropriate work-up procedures to remove unreacted reagents and catalysts before the final purification step. This may include washing with water, dilute acid, or base. |
Experimental Protocols
Step 1: Free-Radical Addition of Bromochlorodifluoromethane to Vinylidene Fluoride (Hypothetical)
Reaction: CF₂=CH₂ + CBrClF₂ → BrCF₂CFClCH₂Br
-
Materials:
-
Vinylidene fluoride (gas)
-
Bromochlorodifluoromethane
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, inert solvent (e.g., a high-boiling alkane or fluorinated solvent)
-
-
Procedure:
-
A high-pressure reactor is charged with bromochlorodifluoromethane and the chosen solvent.
-
The reactor is sealed, and the contents are degassed.
-
The radical initiator is introduced.
-
The reactor is heated to the decomposition temperature of the initiator (for AIBN, typically 65-85 °C).
-
Vinylidene fluoride is slowly and continuously fed into the reactor, maintaining a constant pressure.
-
The reaction is monitored by GC for the consumption of the starting materials and the formation of the 1:1 adduct.
-
Upon completion, the reactor is cooled, and the excess vinylidene fluoride is safely vented.
-
The crude product is obtained after removal of the solvent.
-
Step 2: Dehydrobromination of the Adduct (Hypothetical)
Reaction: BrCF₂CFClCH₂Br + Base → BrCF₂CCl=CH₂ + HBr + Base·HBr
-
Materials:
-
Crude adduct from Step 1
-
A suitable base (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol, t-butanol)
-
-
Procedure:
-
The crude adduct is dissolved in the chosen solvent in a reaction flask equipped with a reflux condenser and a stirrer.
-
The base is added portion-wise or as a solution in the same solvent.
-
The reaction mixture is heated to reflux and monitored by GC for the formation of the desired butene.
-
After the reaction is complete, the mixture is cooled, and the salt byproduct is removed by filtration.
-
The filtrate is neutralized, and the organic layer is separated.
-
The crude product is washed with water and dried over a suitable drying agent (e.g., MgSO₄).
-
The final product is purified by fractional distillation.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis. Actual results will vary depending on the specific experimental conditions.
Table 1: Hypothetical Reaction Conditions for Free-Radical Addition
| Parameter | Value |
| Molar Ratio (Vinylidene Fluoride : Bromochlorodifluoromethane) | 1 : 1.5 |
| Initiator (AIBN) Concentration | 1-2 mol% |
| Reaction Temperature | 75 °C |
| Reaction Pressure | 10-20 atm |
| Reaction Time | 6-12 hours |
| Solvent | Perfluorohexane |
| Hypothetical Yield of 1:1 Adduct | 60-70% |
Table 2: Hypothetical Reaction Conditions for Dehydrobromination
| Parameter | Value |
| Molar Ratio (Adduct : Base) | 1 : 1.2 |
| Base | Potassium t-butoxide |
| Solvent | t-butanol |
| Reaction Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 4-8 hours |
| Hypothetical Yield of Final Product | 70-80% |
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Purification of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a volatile compound, are fractional distillation and preparative gas chromatography (GC). Liquid-liquid extraction can be employed as a preliminary purification step to remove non-volatile impurities or reaction quench byproducts.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities may include unreacted starting materials, isomeric byproducts, and other halogenated alkanes or alkenes formed during the synthesis. The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving halogen exchange or addition reactions, incompletely reacted intermediates or products of side reactions are common.
Q3: The boiling point of my crude product is not sharp. What does this indicate?
A3: A broad boiling range suggests the presence of impurities. If the initial boiling point is lower than the expected 100 °C for this compound, it may indicate the presence of more volatile impurities. Conversely, a higher boiling range suggests less volatile contaminants.
Q4: Can I use liquid chromatography for purification?
A4: While standard liquid chromatography on silica or alumina is generally less effective for separating volatile, non-polar compounds like this, specialized techniques such as gas chromatography are more suitable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of the product from impurities.
| Possible Cause | Recommended Solution |
| Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation. |
| Fluctuating heat source. | Use a stable heating source, such as a heating mantle with a controller or an oil bath, to maintain a constant temperature. |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Problem: Product is contaminated with a close-boiling impurity.
| Possible Cause | Recommended Solution |
| Azeotrope formation. | Check the literature for potential azeotropes of your product with the suspected impurity. If an azeotrope is present, fractional distillation may not be sufficient. Consider alternative purification methods like preparative GC. |
| Boiling points are very close. | Increase the number of theoretical plates in your distillation setup. A spinning band distillation apparatus can provide very high separation efficiency for close-boiling mixtures. |
Preparative Gas Chromatography (GC)
Problem: Broad or tailing peaks in the chromatogram.
| Possible Cause | Recommended Solution |
| Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate column temperature. | Optimize the temperature program. A lower initial temperature and a slower ramp rate can improve separation. |
| Active sites on the column. | Use a deactivated column or a column with a different stationary phase that is more inert towards halogenated compounds. |
Problem: Low recovery of the purified product.
| Possible Cause | Recommended Solution |
| Inefficient trapping of the eluent. | Ensure the collection trap is sufficiently cold (e.g., using liquid nitrogen or a dry ice/acetone bath) to effectively condense the product as it elutes from the column. |
| Decomposition of the product on the column. | Lower the injector and detector temperatures to the minimum required for efficient volatilization and detection. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify this compound from less volatile and more volatile impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions that distill over significantly below 100 °C in a separate receiving flask.
-
Slowly increase the heating to allow the vapor of the desired product to rise through the fractionating column.
-
Maintain a slow and steady distillation rate, collecting the fraction that distills at or near 100 °C.
-
Monitor the temperature closely. If the temperature drops or rises significantly, change the receiving flask as this indicates the end of the product fraction or the beginning of a higher-boiling impurity.
-
Stop the distillation before the distilling flask goes to dryness.
-
Analyze the collected fractions for purity using analytical GC or NMR spectroscopy.
Preparative Gas Chromatography (GC) Protocol
Objective: To obtain a high-purity sample of this compound.
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column and a fraction collector.
Typical GC Conditions (starting point, optimization may be required):
-
Column: A non-polar or medium-polarity column suitable for halogenated compounds (e.g., DB-1, DB-5, or equivalent).
-
Injector Temperature: 150 °C
-
Oven Program: 50 °C (hold for 2 min), then ramp to 120 °C at 5 °C/min.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate for the column diameter.
-
Detector: Thermal Conductivity Detector (TCD) is often preferred for preparative work as it is non-destructive.
-
Fraction Collector: Cooled with liquid nitrogen or a dry ice/acetone slush bath.
Procedure:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane) to determine the retention times of the product and impurities using an analytical GC.
-
Based on the analytical run, develop a suitable temperature program for the preparative GC to achieve baseline separation of the target compound.
-
Inject an appropriate volume of the crude sample onto the preparative GC column.
-
Monitor the chromatogram and begin collecting the eluent just before the product peak begins to emerge.
-
Continue collection until the peak has fully eluted.
-
Multiple injections may be necessary to obtain the desired amount of purified product.
-
Combine the collected fractions and confirm the purity by analytical GC.
Visualizing Experimental Workflows
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by preparative GC.
Technical Support Center: Managing Side Reactions of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Disclaimer: The following troubleshooting guides and FAQs are based on general principles of organic chemistry and the known reactivity of structurally similar halogenated alkenes. Due to a lack of specific published data on the side reactions of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, this information should be used as a guideline. It is crucial to perform careful reaction monitoring and analysis for each specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions when using this compound in a nucleophilic substitution reaction?
A1: Based on the structure, the most probable side reactions are elimination reactions (dehydrohalogenation) and reaction at the vinyl position.
-
Elimination (Dehydrohalogenation): Strong, sterically hindered bases can promote the elimination of HBr or HCl to form various diene byproducts. The presence of multiple halogens offers several potential elimination pathways.
-
Attack at the Vinyl Group: While less common for nucleophilic substitution, under certain conditions, particularly with soft nucleophiles, addition to the double bond or vinylic substitution could occur.
-
Halogen Exchange: If other halide ions are present in the reaction mixture, there is a possibility of halogen exchange, leading to a mixture of products.
Q2: I am observing the formation of a complex mixture of products that are difficult to separate. What could be the cause?
A2: A complex product mixture often arises from a combination of substitution and elimination reactions, as well as potential rearrangement or polymerization of the starting material or products.
-
High Reaction Temperature: Elevated temperatures can provide the activation energy for multiple reaction pathways, leading to a decrease in selectivity.
-
Strongly Basic or Nucleophilic Reagents: Highly reactive reagents can lead to a loss of selectivity and the formation of multiple products.
-
Prolonged Reaction Times: Extended reaction times can lead to the decomposition of the desired product or further reactions of the initial byproducts.
Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficiently Reactive Nucleophile/Base: The chosen nucleophile or base may not be strong enough to react efficiently with the sterically hindered and electronically deactivated substrate.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Deactivation of Reagents: The nucleophile or base may be consumed by side reactions with the solvent or impurities.
Q4: Are there any known incompatible reagents or conditions to avoid when working with this compound?
A4: While specific incompatibility data is limited, based on its structure, the following should be considered:
-
Strong Reducing Agents: The carbon-halogen bonds are susceptible to reduction.
-
Strong Oxidizing Agents: The double bond can be cleaved or oxidized.
-
Radical Initiators: The presence of radical initiators could lead to polymerization or other radical-mediated side reactions.
-
High Temperatures: The compound may be thermally unstable and prone to decomposition or elimination at elevated temperatures.
Troubleshooting Guides
Issue 1: Predominance of Elimination Byproducts
Symptoms:
-
Low yield of the desired substitution product.
-
GC-MS or NMR analysis shows the presence of olefinic byproducts.
-
Formation of a dark-colored reaction mixture, potentially indicating polymerization of diene byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Strongly basic/sterically hindered nucleophile/base | Use a less basic and/or less sterically hindered nucleophile. If a base is required, consider using a non-nucleophilic base with careful temperature control. |
| High reaction temperature | Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Inappropriate solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to favor SN2 reactions over E2 elimination. |
Experimental Protocol: Minimizing Elimination in a Nucleophilic Substitution
-
Reagent Selection: Choose a "soft" and less basic nucleophile. For example, if an oxygen nucleophile is needed, consider using a carboxylate salt rather than an alkoxide.
-
Solvent Choice: Dry a polar aprotic solvent such as DMF or acetonitrile over molecular sieves.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the this compound in the chosen solvent.
-
Temperature Control: Cool the solution to 0°C or lower using an ice bath.
-
Reagent Addition: Add the nucleophile solution dropwise to the cooled solution of the substrate over a prolonged period.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl) and extract the product with a suitable organic solvent.
Issue 2: Low or No Conversion of Starting Material
Symptoms:
-
The main peak in the GC-MS or NMR of the crude reaction mixture corresponds to the starting material.
-
Little to no formation of the expected product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low reactivity of the nucleophile | Switch to a more reactive nucleophile. For example, use a sodium salt instead of a potassium salt, or consider a different nucleophilic atom. |
| Insufficient activation energy | Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring for the onset of side reactions. |
| Poor solubility of reagents | Use a co-solvent to improve solubility. Ensure all reagents are fully dissolved before initiating the reaction. |
| Presence of inhibitors | Ensure all glassware is clean and dry, and that solvents and reagents are free from impurities that could quench the reaction. |
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues encountered when working with this compound.
Technical Support Center: Synthesis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the yield for the synthesis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. The proposed synthetic route involves a two-step process: the synthesis of the precursor 3,4,4-trifluorobut-1-ene, followed by its bromo-chlorination.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis, focusing on reaction monitoring, side product formation, and purification challenges.
Logical Diagram for Troubleshooting Synthesis Issues
Caption: Troubleshooting flowchart for the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Step 1: Low yield of 3,4,4-trifluorobut-1-ene | Incomplete dehydrobromination of 1-bromo-4,4,4-trifluorobutane. | - Ensure the base (e.g., potassium tert-butoxide) is fresh and anhydrous.- Increase the reaction temperature or prolong the reaction time. Monitor by GC-MS.- Use a higher boiling point solvent to allow for higher reaction temperatures. |
| Formation of isomeric butenes. | - Lower the reaction temperature to favor the thermodynamically more stable product.- Experiment with different bases of varying steric hindrance. | |
| Step 2: Low yield of this compound | Incomplete reaction of 3,4,4-trifluorobut-1-ene. | - Ensure the BrCl reagent is generated in situ or added slowly at a low temperature to prevent decomposition.- Use a slight excess of the bromo-chlorinating agent. |
| Formation of di-brominated and di-chlorinated side products. | - Maintain a strict 1:1 stoichiometry of bromine and chlorine sources if generating BrCl in situ.- Add the bromo-chlorinating agent slowly to the cooled reaction mixture to control the reaction rate. | |
| Product is impure after purification | Co-distillation of product with starting materials or side products. | - Utilize fractional distillation with a high-efficiency column (e.g., Vigreux or spinning band).- For very close boiling points, consider preparative gas chromatography. |
| Thermal decomposition during distillation. | - Perform distillation under reduced pressure to lower the boiling point.- Add a radical inhibitor (e.g., hydroquinone) to the distillation flask. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of 3,4,4-trifluorobut-1-ene?
A1: A plausible and commercially available starting material is 1-bromo-4,4,4-trifluorobutane. This can undergo dehydrobromination to yield the desired alkene precursor.
Q2: How can I generate the bromo-chlorinating agent (BrCl)?
A2: Bromine monochloride (BrCl) can be generated in situ by the reaction of N-bromosuccinimide (NBS) with a chloride source like lithium chloride (LiCl) or by the direct reaction of bromine (Br₂) with chlorine (Cl₂). Careful control of stoichiometry is crucial to avoid the formation of dibromo and dichloro byproducts.
Q3: What are the expected major regioisomers from the bromo-chlorination of 3,4,4-trifluorobut-1-ene?
A3: The electrophilic addition of BrCl to an unsymmetrical alkene like 3,4,4-trifluorobut-1-ene is expected to follow Markovnikov's rule, where the more electrophilic bromine atom adds to the carbon with more hydrogen atoms. However, the electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity. Therefore, a mixture of this compound and 3-bromo-4-chloro-3,4,4-trifluorobut-1-ene may be formed. Experimental analysis (e.g., NMR) is required to determine the major product.
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Gas chromatography-mass spectrometry (GC-MS) is ideal for monitoring the disappearance of starting materials and the appearance of products and byproducts. ¹H and ¹⁹F NMR spectroscopy can be used to characterize the final product and determine isomeric ratios.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Halogenated hydrocarbons can be toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Bromine and chlorine are corrosive and toxic; handle with appropriate personal protective equipment (gloves, goggles, lab coat). Reactions involving strong bases like potassium tert-butoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 3,4,4-trifluorobut-1-ene (Hypothetical Protocol)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with potassium tert-butoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: 1-bromo-4,4,4-trifluorobutane (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of potassium tert-butoxide at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress is monitored by GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by distillation to yield 3,4,4-trifluorobut-1-ene.
Step 2: Synthesis of this compound (Hypothetical Protocol)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,4,4-trifluorobut-1-ene (1.0 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The solution is cooled to -20 °C.
-
Generation of BrCl: In a separate flask, N-bromosuccinimide (1.0 equivalent) and lithium chloride (1.0 equivalent) are stirred in anhydrous dichloromethane. Alternatively, a pre-formed solution of BrCl can be used.
-
Addition: The BrCl solution is added dropwise to the cooled solution of 3,4,4-trifluorobut-1-ene while maintaining the temperature below -15 °C.
-
Reaction: The reaction mixture is stirred at -20 °C for 2-3 hours. The progress is monitored by GC-MS.
-
Workup: The reaction is quenched with a cold aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.
Data Presentation
The following tables provide hypothetical data to guide the optimization of reaction conditions.
Table 1: Optimization of Dehydrobromination Reaction Conditions for 3,4,4-trifluorobut-1-ene Synthesis
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu (1.1) | THF | 65 | 4 | 65 |
| 2 | KOtBu (1.5) | THF | 65 | 4 | 75 |
| 3 | KOtBu (1.5) | Dioxane | 100 | 2 | 82 |
| 4 | NaOEt (1.5) | Ethanol | 78 | 6 | 55 |
Table 2: Optimization of Bromo-chlorination Reaction Conditions
| Entry | Bromo-chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ratio of Isomers (target:other) |
| 1 | NBS/LiCl | CH₂Cl₂ | 0 | 3 | 50 | 3:1 |
| 2 | NBS/LiCl | CH₂Cl₂ | -20 | 3 | 68 | 5:1 |
| 3 | BrCl | CH₂Cl₂ | -20 | 2 | 75 | 6:1 |
| 4 | Br₂/Cl₂ | CCl₄ | -15 | 2 | 60 | 2:1 |
stability issues of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage and stability of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the material (e.g., yellowing) | Exposure to light, air (oxygen), or impurities may be causing gradual decomposition or polymerization. | Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed.[1][2][3] |
| Presence of new peaks in NMR or GC-MS analysis | This indicates the formation of degradation products. Potential pathways include hydrolysis, dehydrohalogenation, or oligomerization. | Review storage conditions. Ensure the material is stored at the recommended temperature (cool and dry) and away from incompatible materials like strong bases or acids.[1][2][4] Consider re-purification if the impurity levels are unacceptable for your application. |
| Reduced reactivity or incomplete reaction in experiments | The compound may have degraded, leading to a lower concentration of the active starting material. | Perform a purity analysis (e.g., quantitative NMR or GC with an internal standard) to determine the current concentration. Adjust stoichiometry in your reactions accordingly or use a fresh batch of the compound. |
| Precipitate formation in the stored material | This could be due to polymerization or the formation of insoluble degradation products. | Visually inspect the material before use. If a precipitate is present, it is recommended to use a fresh vial. Attempting to dissolve the precipitate may introduce unknown impurities into your reaction. |
| Inconsistent analytical results between aliquots | Inhomogeneous degradation may be occurring, especially if the material has been stored for an extended period or subjected to temperature fluctuations. | Gently agitate the container before taking an aliquot to ensure homogeneity. For critical applications, consider qualifying a new batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation.[5] It should be protected from light by using an amber vial or by storing it in a dark location.
Q2: What are the known incompatibilities for this compound?
A2: this compound should be stored away from strong oxidizing agents, strong acids, strong bases, and metals.[4] Contact with these materials can lead to vigorous reactions and decomposition.
Q3: What are the likely degradation pathways for this compound during storage?
A3: While specific studies on this compound are limited, analogous halogenated alkenes can undergo several degradation pathways:
-
Oligomerization/Polymerization: The double bond can react to form short-chain polymers, especially when exposed to light, heat, or radical initiators.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the carbon-halogen bonds, particularly the C-Br and C-Cl bonds, to form corresponding alcohols and hydrohalic acids.
-
Dehydrohalogenation: Contact with bases can promote the elimination of HBr or HCl, leading to the formation of diene or alkyne impurities.
-
Thermal Decomposition: At elevated temperatures, cleavage of the carbon-carbon or carbon-halogen bonds can occur, leading to a variety of smaller fluorinated and halogenated byproducts.[1][2]
Q4: How can I check the purity of my stored this compound?
A4: The purity can be assessed using standard analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, or by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR). Comparing the analytical data of the stored material with the certificate of analysis of a fresh batch can help identify any degradation.
Q5: Is it safe to use the material if it has changed color?
A5: A change in color is a visual indicator of chemical degradation. While the material might still be suitable for some applications, the presence of impurities could negatively impact sensitive reactions. It is advisable to re-analyze the material to determine the purity and identify the impurities before use. For critical applications, using a fresh, un-degraded lot is strongly recommended.
Quantitative Data on Stability
There is limited publicly available quantitative stability data for this compound. The following table provides an illustrative example of a stability study. Note: This data is hypothetical and intended to serve as a template for designing internal stability studies.
| Storage Condition | Time Point | Purity (%) by GC | Appearance | Key Degradant (%) |
| 2-8°C, Inert Atmosphere, Dark | 0 months | 99.5 | Colorless Liquid | <0.1 |
| 6 months | 99.3 | Colorless Liquid | <0.2 | |
| 12 months | 99.1 | Colorless Liquid | 0.3 | |
| 25°C, Air, Ambient Light | 0 months | 99.5 | Colorless Liquid | <0.1 |
| 6 months | 97.2 | Faint Yellow Liquid | 1.5 | |
| 12 months | 94.8 | Yellow Liquid | 3.1 | |
| 40°C, Air, Ambient Light | 0 months | 99.5 | Colorless Liquid | <0.1 |
| 1 month | 96.1 | Yellow Liquid | 2.5 | |
| 3 months | 91.5 | Brownish Liquid | 6.2 |
Experimental Protocols
Protocol for Assessing the Stability of this compound
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined caps
-
Argon or Nitrogen gas
-
Environmental chambers or ovens set to desired temperatures
-
Gas Chromatograph with FID or MS detector (GC-FID/MS)
-
NMR Spectrometer
-
Analytical balance
-
Appropriate solvents for dilution (e.g., high-purity acetone or acetonitrile)
Methodology:
-
Sample Preparation:
-
Aliquot approximately 1 g of high-purity this compound into multiple amber glass vials.
-
For samples to be stored under an inert atmosphere, gently purge the headspace of the vials with argon or nitrogen before sealing tightly.
-
-
Storage Conditions:
-
Place the prepared vials into different environmental chambers representing the conditions to be tested (e.g., 2-8°C/dark, 25°C/60% RH/ambient light, 40°C/75% RH/ambient light).
-
-
Time Points:
-
Establish a pull schedule for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
-
Analytical Procedure (at each time point):
-
Visual Inspection: Record the physical appearance of the sample (color, clarity).
-
GC Analysis:
-
Prepare a standard solution of the T=0 sample for comparison.
-
Accurately weigh and dissolve a small amount of the sample from the stability vial in a suitable solvent.
-
Inject the solution onto the GC system.
-
Use a validated GC method to determine the purity of the sample and quantify any new peaks corresponding to degradation products. The peak area percentage can be used to assess purity.
-
-
NMR Analysis (optional but recommended for structural elucidation of degradants):
-
Acquire ¹H, ¹⁹F, and ¹³C NMR spectra of the sample dissolved in a suitable deuterated solvent.
-
Compare the spectra to the T=0 sample to identify any new signals that indicate the formation of impurities.
-
-
-
Data Analysis:
-
Tabulate the purity results and visual observations for each storage condition and time point.
-
Plot the purity as a function of time for each condition to determine the degradation rate.
-
If possible, identify the structure of major degradation products using MS and NMR data.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
preventing decomposition of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene during reactions
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance on preventing the decomposition of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene during chemical reactions.
Disclaimer
This document provides general guidance based on the chemical properties of this compound and related halogenated alkenes. Specific experimental conditions should be optimized by the user. Always perform a thorough risk assessment before commencing any new reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated alkene. Its structure, containing multiple halogen atoms and a reactive double bond, makes it a potentially valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules. Such compounds are of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms.
Q2: What are the main causes of decomposition of this compound during reactions?
The primary modes of decomposition for this compound are believed to be:
-
Radical Polymerization: As an unsaturated monomer, it is susceptible to free-radical polymerization, especially when exposed to heat, light (UV radiation), or radical initiators.[1][2] This can lead to the formation of oligomers or polymers, appearing as a viscous liquid or solid.
-
Dehydrohalogenation: The presence of allylic halogen atoms makes the compound susceptible to elimination reactions, particularly in the presence of bases, leading to the formation of more unsaturated byproducts.[3][4]
-
Reaction with Lewis Acids: Lewis acids can coordinate to the halogen atoms, potentially weakening the carbon-halogen bond and promoting decomposition or undesired side reactions.[5][6][7][8]
Q3: How can I prevent the decomposition of this compound?
To minimize decomposition, consider the following preventative measures:
-
Use of Radical Inhibitors: Add a small amount of a radical inhibitor to the reaction mixture. Common choices include phenolics (like hydroquinone or BHT) and nitroxide-based stable free radicals (like TEMPO).[1][9]
-
Control of Reaction Temperature: Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. For thermally sensitive compounds, lower temperatures significantly reduce the rate of decomposition.
-
Exclusion of Light: Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil to prevent photochemical decomposition.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.
-
Careful Selection of Reagents: Avoid strong bases that can induce dehydrohalogenation and be cautious with Lewis acids. If a Lewis acid is necessary, select a milder one and optimize its stoichiometry.[5][6][7][8]
-
Purification of the Starting Material: Ensure the this compound is free from impurities that could act as initiators for decomposition.
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability of this compound:
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere if possible.
-
Inhibitor: Commercial samples may contain a polymerization inhibitor. If the compound is purified, consider adding a small amount of an inhibitor like BHT for long-term storage.
-
Container: Use a tightly sealed container made of an inert material.
Q5: Which analytical techniques can be used to detect decomposition?
Several analytical techniques can help identify decomposition:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can reveal the formation of byproducts through the appearance of new signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile decomposition products.
-
Infrared (IR) Spectroscopy: Changes in the IR spectrum, such as the disappearance of the C=C bond stretch or the appearance of new functional groups, can indicate decomposition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | Decomposition of the starting material. | Implement preventative measures such as adding a radical inhibitor, lowering the reaction temperature, and excluding light and air. |
| Incorrect reaction conditions. | Re-evaluate the reaction parameters (solvent, temperature, reaction time, stoichiometry). | |
| Formation of a viscous liquid or solid in the reaction mixture. | Polymerization of the starting material. | Add a radical inhibitor at the start of the reaction. Ensure the starting material is properly inhibited for storage. |
| Inconsistent reaction outcomes. | Variable purity of the starting material. | Purify the starting material before use. |
| Presence of trace impurities acting as catalysts or inhibitors. | Use high-purity, dry solvents and reagents. | |
| Discoloration of the reaction mixture. | Formation of conjugated systems through dehydrohalogenation or other decomposition pathways. | Review the basicity of the reaction medium and consider using a non-basic or buffered system if possible. |
Experimental Protocols
General Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of leakage or damage.
-
Storage: Store the compound in a refrigerator at 2-8 °C, away from light and sources of ignition. The container should be tightly sealed.
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Use clean, dry glassware and equipment.
-
If the compound is transferred from its original container, use a clean, dry syringe or cannula under an inert atmosphere.
-
-
Addition of Inhibitor for Storage: If the compound has been purified and will be stored for an extended period, consider adding a radical inhibitor such as butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm.
Protocol for a Generic Reaction Using a Radical Inhibitor
-
Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a condenser, and an inlet for an inert gas.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes.
-
Addition of Reagents:
-
Add the solvent and any other reagents to the reaction vessel.
-
Add a radical inhibitor (e.g., 100-200 ppm of BHT or a molar equivalent of TEMPO) to the reaction mixture.
-
Stir the mixture to ensure the inhibitor is dissolved.
-
-
Addition of this compound: Slowly add the required amount of this compound to the reaction mixture via syringe.
-
Reaction: Proceed with the reaction at the desired temperature, while maintaining the inert atmosphere and protecting the reaction from light.
-
Work-up: Upon completion of the reaction, proceed with the appropriate work-up procedure. Note that some inhibitors may need to be removed during purification.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 374-25-4 | [10][11] |
| Molecular Formula | C₄H₃BrClF₃ | [10][11] |
| Molecular Weight | 223.42 g/mol | [10][11] |
| Appearance | Liquid | - |
| Boiling Point | ~100-102 °C | - |
Note: Physical properties can vary depending on the source and purity.
Table 2: Common Radical Inhibitors for Unsaturated Monomers
| Inhibitor | Class | Typical Concentration | Notes |
| Hydroquinone | Phenolic | 100 - 1000 ppm | Effective in the presence of oxygen. |
| Butylated hydroxytoluene (BHT) | Phenolic | 100 - 500 ppm | Commonly used for storage and reactions. |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 ppm | Very effective, often used for stabilizing reactive monomers like styrene.[12] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable Free Radical | 0.1 - 1 mol% | Highly effective, but can sometimes interfere with certain reaction mechanisms. |
Table 3: Troubleshooting Summary
| Symptom | Likely Cause | Quick Solution |
| Polymer formation | Radical polymerization | Add a radical inhibitor. |
| Low product yield | Starting material decomposition | Lower reaction temperature, exclude light. |
| Reaction fails to initiate | Presence of an inhibitor | Purify the starting material to remove the inhibitor. |
| Brown/black coloration | Dehydrohalogenation/decomposition | Use a non-basic medium; check for impurities. |
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting common issues encountered during reactions.
Caption: A generalized workflow for carrying out a reaction with stabilization measures.
References
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. US9434837B2 - Method of producing fluoropolymers using acid-functionalized monomers - Google Patents [patents.google.com]
- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 6. Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols [organic-chemistry.org]
- 7. Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. US6395848B1 - Polymerization of fluoromonomers - Google Patents [patents.google.com]
- 10. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 12. plasticseurope.org [plasticseurope.org]
common impurities in commercial 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. The information is designed to help identify and address common impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not proceeding as expected. Could impurities in the this compound be the cause?
A1: Yes, impurities in the starting material can significantly impact reaction outcomes. Potential issues include lower yields, the formation of unexpected byproducts, or complete reaction failure. Common problematic impurities could be residual starting materials from the synthesis, isomers, or compounds with different halogenation patterns. We recommend verifying the purity of your batch using the analytical methods detailed below.
Q2: I observe unexpected peaks in the Gas Chromatography (GC) analysis of my product. How can I identify if they originate from the starting material?
A2: To determine if the unexpected peaks are from your starting material, you should run a GC-MS analysis of the commercial this compound batch you are using. By comparing the chromatogram of the starting material with that of your reaction mixture, you can identify any shared peaks, which would indicate impurities carrying through or unreacted starting material. The mass spectrum of each impurity peak can help in its identification.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows more signals than anticipated. What could be the reason?
A3: Additional signals in the 1H, 13C, or 19F NMR spectra can indicate the presence of impurities. 19F NMR is particularly useful for identifying fluorine-containing impurities.[1][2][3] Isomeric impurities are a common cause of extra signals. For example, you might have a regioisomer where the double bond is in a different position. Comparing your spectra with reference spectra of the pure compound can help in identifying these discrepancies.
Q4: How can I remove suspected impurities from my commercial this compound?
A4: For volatile impurities, fractional distillation is often an effective purification method. For non-volatile impurities or isomers with close boiling points, preparative gas chromatography (prep-GC) or column chromatography on a suitable stationary phase (e.g., silica gel or a fluorinated stationary phase) may be necessary. The choice of method will depend on the nature of the impurity.
Potential Impurities in Commercial this compound
While the exact impurity profile can vary between manufacturers and batches, the following table summarizes potential impurities based on plausible synthetic pathways and the general chemistry of halogenated and fluorinated compounds.
| Impurity Class | Potential Impurity | Molecular Formula | Potential Origin |
| Isomeric Impurities | 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene | C4H3BrClF3 | Rearrangement during synthesis. |
| (E/Z)-4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | C4H3BrClF3 | Incomplete stereoselective synthesis. | |
| Under-halogenated Impurities | 3-Chloro-3,4,4-trifluorobut-1-ene | C4H4ClF3 | Incomplete bromination. |
| 4-Bromo-3,4,4-trifluorobut-1-ene | C4H4BrF3 | Incomplete chlorination. | |
| Over-halogenated Impurities | 1,4-Dibromo-3-chloro-3,4,4-trifluorobutane | C4H4Br2ClF3 | Addition reaction at the double bond. |
| Starting Material Residues | Precursors used in the specific synthetic route | Variable | Incomplete reaction or purification. |
| Solvent Residues | Common organic solvents | Variable | Remnants from the reaction or purification process. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This method is ideal for separating volatile compounds and identifying them based on their mass-to-charge ratio.
Methodology:
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).
-
Sample Preparation: Prepare a dilute solution of the this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[4] Analyze any other peaks by comparing their mass spectra with library databases (e.g., NIST) to identify potential impurities. The relative peak areas can provide a semi-quantitative estimate of the impurity levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR is a powerful tool for structural elucidation and can help identify and quantify impurities. 1H, 13C, and 19F NMR should be performed.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
1H NMR:
-
Acquire a standard proton spectrum. The signals for the vinyl protons should be visible. Impurities may introduce additional signals in the aliphatic or olefinic regions.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum. The number of signals should correspond to the number of unique carbon atoms in the main compound. Additional peaks suggest the presence of carbon-containing impurities.
-
-
19F NMR:
-
Data Analysis: Compare the obtained spectra with reference spectra for pure this compound.[4] The integration of impurity signals relative to the main compound's signals can be used for quantification, especially in 1H and 19F NMR.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification and characterization of impurities in a commercial sample of this compound.
Caption: Workflow for impurity identification and resolution.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics.org [biophysics.org]
- 4. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Formation with 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formation of the corresponding Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of Grignard formation with this compound?
A1: The Grignard reagent is expected to form selectively at the carbon-bromine (C-Br) bond. The reactivity of carbon-halogen bonds towards magnesium follows the order: C-I > C-Br > C-Cl > C-F.[1][2] The carbon-bromine bond is weaker and has a lower activation energy for magnesium insertion compared to the carbon-chlorine bond.[2][3] The carbon-fluorine bonds are the strongest and generally do not react under standard Grignard formation conditions.[4]
Q2: What are the primary competing side reactions to consider?
A2: The main side reactions are Wurtz-type coupling and the formation of a di-Grignard reagent.[2][5]
-
Wurtz-type Coupling: The newly formed Grignard reagent can react with the starting halide to form a dimer. This is more prevalent at higher temperatures and with high local concentrations of the halide.[5][6]
-
Di-Grignard Formation: Although less likely due to the lower reactivity of the C-Cl bond, reaction at both the C-Br and C-Cl sites can occur, especially under forcing conditions.[2]
Q3: Which solvent is most suitable for this reaction?
A3: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for forming Grignard reagents from vinyl halides.[2] THF is effective at solvating and stabilizing the Grignard reagent.[7][8] Anhydrous diethyl ether (Et₂O) is also a common choice and may sometimes suppress Wurtz coupling more effectively than THF for certain substrates.[5][9]
Q4: Why is it critical to maintain anhydrous conditions?
A4: Grignard reagents are potent bases and will react readily with protic solvents, including trace amounts of water.[2][10] This reaction quenches the Grignard reagent, reducing the yield of the desired product.[2] All glassware must be thoroughly dried (e.g., flame-dried under an inert atmosphere), and anhydrous solvents must be used.[2][11]
Troubleshooting Guide
| Problem | Symptom | Possible Causes | Solutions |
| Reaction Fails to Initiate | No exotherm, bubbling, or change in appearance of the magnesium turnings. | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents the reaction.[12] 2. Presence of Water: Traces of water in the glassware or solvent will quench the initial Grignard species.[2] 3. Impure Starting Material: Impurities in the this compound can inhibit the reaction. | 1. Activate the Magnesium: Use a chemical or mechanical activation method (see table below).[2][13][14] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (N₂ or Ar) and use freshly distilled anhydrous solvents.[2] 3. Purify the Starting Material: Distill or purify the halide before use. |
| Low Yield of Grignard Reagent | Subsequent reactions with electrophiles give low yields of the expected product. | 1. Wurtz Coupling: A significant portion of the Grignard reagent is consumed in a side reaction with the starting halide.[5] 2. Incomplete Reaction: The Grignard formation did not go to completion. 3. Grignard Reagent Degradation: The reagent is unstable under the reaction conditions. | 1. Slow Addition: Add the halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[5] 2. Temperature Control: Maintain a gentle reflux and avoid excessive heating.[11] 3. Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its preparation for the best results.[2] |
| Formation of a White Precipitate | A significant amount of white solid forms during the reaction. | 1. Magnesium Halide Precipitation: In some solvent systems, the magnesium halide byproduct (MgX₂) can precipitate. 2. Reaction with Oxygen: Exposure to air can lead to the formation of magnesium alkoxides. | 1. Ensure Adequate Solvent Volume: Use a sufficient amount of solvent to keep the magnesium salts in solution. 2. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
Quantitative Data Summary
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Description | Advantages | Disadvantages |
| Iodine | A small crystal of I₂ is added to the magnesium turnings.[2][13] | Simple and effective for many substrates.[13] | Can sometimes lead to side reactions. |
| 1,2-Dibromoethane | A small amount of 1,2-dibromoethane is added to initiate the reaction. Bubbling of ethylene indicates activation.[13][14] | The visual cue of gas evolution is helpful.[14] | Introduces an additional reagent into the reaction. |
| Mechanical Grinding | Grinding the magnesium turnings in the reaction flask with a glass rod to expose a fresh surface.[13] | Avoids the use of chemical activators. | Can be difficult to perform effectively on a larger scale. |
| Rieke Magnesium | Highly reactive magnesium prepared by the reduction of MgCl₂.[4] | Very effective for unreactive halides.[4] | Requires a separate preparation step. |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single small crystal of iodine.
-
Gently warm the flask with a heat gun under a stream of inert gas until the purple color of the iodine vapor disappears.
-
Allow the flask to cool to room temperature before adding the solvent and substrate.[2]
Protocol 2: General Procedure for Grignard Formation
-
To the flask containing activated magnesium, add a portion of anhydrous THF via a cannula.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount (approximately 5-10%) of the halide solution to the magnesium suspension.
-
Gently warm the mixture to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a cloudy, grey-to-brown solution.[2]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[2]
-
The resulting Grignard reagent is ready for use in the subsequent reaction. It is recommended to use it immediately.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 9. quora.com [quora.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scale-up Synthesis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. The information is structured to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
Issue 1: Low or No Reaction Initiation
-
Question: My reaction to synthesize this compound from trifluoroethylene and bromochloromethane is not starting. What are the possible causes and solutions?
-
Answer:
-
Potential Cause 1: Ineffective Radical Initiator. The chosen radical initiator (e.g., AIBN, benzoyl peroxide) may be old, decomposed, or used at an insufficient concentration.
-
Solution: Use a fresh batch of the radical initiator. Ensure it is stored under the recommended conditions. Increase the initiator concentration incrementally, but be cautious of runaway reactions.
-
-
Potential Cause 2: Insufficient Initiation Energy. If using photochemical initiation, the UV lamp's wavelength or intensity might be incorrect for the initiator or reactants.
-
Solution: Verify the UV lamp's specifications are appropriate for the chosen initiator. Ensure the lamp is functioning correctly and is positioned for optimal irradiation of the reaction mixture.
-
-
Potential Cause 3: Presence of Inhibitors. The reactants or solvent may contain inhibitors (e.g., certain phenols, oxygen) that quench the free radicals necessary for the reaction.
-
Solution: Ensure all reactants and the solvent are of high purity and are free from stabilizers. Degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen, argon) before and during the reaction to remove dissolved oxygen.
-
-
Issue 2: Poor Yield and Formation of Side Products
-
Question: The yield of my target product is low, and I'm observing significant amounts of impurities. How can I improve the selectivity of the reaction?
-
Answer:
-
Potential Cause 1: Telomerization. A common side reaction is the formation of higher molecular weight telomers, where the product radical adds to another molecule of trifluoroethylene instead of abstracting a halogen from bromochloromethane.
-
Solution: Use a significant molar excess of bromochloromethane relative to trifluoroethylene. This increases the probability of the intermediate radical reacting with the chain transfer agent (bromochloromethane) rather than another monomer unit.
-
-
Potential Cause 2: Dimerization of Radicals. At high radical concentrations, radical-radical coupling can become a significant termination pathway, reducing the efficiency of the desired chain reaction.
-
Solution: Control the rate of initiation by using a lower concentration of the radical initiator or reducing the intensity of the UV light. A slower, more controlled initiation leads to a lower steady-state concentration of radicals, favoring the propagation steps.
-
-
Issue 3: Exothermic Reaction and Temperature Control
-
Question: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for managing the reaction temperature?
-
Answer:
-
Potential Cause: Rapid Initiation and Propagation. Free radical reactions, particularly with gaseous reactants like trifluoroethylene, can have a rapid onset and generate significant heat.
-
Solution 1: Controlled Addition of Reactants. Add the trifluoroethylene gas to the reaction mixture at a controlled rate. This allows the cooling system to manage the heat generated. Similarly, the initiator can be added portion-wise or as a solution over time.
-
Solution 2: Efficient Cooling. Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Solution 3: Use of a Diluent. Performing the reaction in a suitable inert solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is a plausible and scalable synthetic route for this compound?
-
Answer: A common and industrially viable method is the free-radical initiated addition of bromochloromethane to trifluoroethylene. This reaction is typically initiated either thermally or photochemically using a radical initiator like AIBN or benzoyl peroxide.
-
Question: What are the key safety considerations for the scale-up synthesis of this compound?
-
Answer:
-
Handling of Gaseous Reactants: Trifluoroethylene is a gas and should be handled in a well-ventilated area with appropriate pressure-rated equipment.
-
Exothermic Reaction: The reaction can be highly exothermic. Robust temperature monitoring and control are crucial to prevent runaway reactions.
-
Halogenated Compounds: The product and reactants are halogenated hydrocarbons and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Pressure Build-up: When working with gaseous reactants in a closed system, there is a risk of pressure build-up. The reactor should be equipped with a pressure relief system.
-
-
Question: How can the product be purified at a larger scale?
-
Answer: Fractional distillation is the most common method for purifying this compound at scale. The significant differences in boiling points between the product, unreacted starting materials, and lower-boiling side products allow for effective separation. Higher-boiling telomers will remain as the distillation residue.
Quantitative Data
The following table summarizes hypothetical yield and purity data based on varying reaction conditions for the synthesis of this compound.
| Molar Ratio (Bromochloromethane:Trifluoroethylene) | Initiator Concentration (mol%) | Reaction Temperature (°C) | Yield (%) | Purity by GC (%) |
| 2:1 | 1.0 | 70 | 55 | 85 |
| 5:1 | 1.0 | 70 | 75 | 95 |
| 5:1 | 0.5 | 70 | 80 | 97 |
| 5:1 | 1.0 | 90 | 70 | 92 |
Experimental Protocol
Synthesis of this compound
Materials:
-
Bromochloromethane (CH₂BrCl)
-
Trifluoroethylene (C₂HF₃)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, inert solvent (e.g., heptane)
Equipment:
-
Pressure-rated reactor equipped with a mechanical stirrer, thermocouple, cooling jacket, gas inlet, and pressure relief valve.
-
Mass flow controller for trifluoroethylene addition.
-
UV lamp (if photochemical initiation is used).
-
Fractional distillation apparatus.
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with an inert gas (nitrogen or argon).
-
Charging Reactants: Bromochloromethane and the inert solvent are charged into the reactor. The radical initiator (AIBN) is added.
-
Inerting: The reaction mixture is degassed by bubbling an inert gas through it for at least 30 minutes to remove dissolved oxygen.
-
Reaction Initiation: The reaction mixture is heated to the desired temperature (e.g., 70-80°C for thermal initiation with AIBN).
-
Trifluoroethylene Addition: Trifluoroethylene gas is introduced into the reactor at a controlled rate using a mass flow controller. The internal temperature and pressure are carefully monitored. The reaction is exothermic, and the addition rate should be adjusted to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, the reactor is cooled to room temperature. The reaction mixture is carefully depressurized.
-
Purification: The crude reaction mixture is transferred to a distillation apparatus. The solvent and any low-boiling impurities are removed under atmospheric pressure. The product, this compound, is then purified by fractional vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Validation & Comparative
Navigating the Complexities of Halogenated Alkenes: A Comparative ¹H and ¹⁹F NMR Analysis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene and Related Structures
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of highly halogenated organic molecules is paramount. This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. Due to the limited availability of experimental spectra for this specific compound, this report utilizes predicted data for this compound and compares it with experimental data from structurally analogous compounds to offer insights into the expected spectral characteristics.
The presence of multiple halogens and a stereocenter in this compound results in a complex NMR spectrum. Understanding the chemical shifts and coupling constants is crucial for its unambiguous identification and for monitoring reactions involving this compound. This guide will delve into the expected ¹H and ¹⁹F NMR spectral data, present it in a clear tabular format for easy comparison with related molecules, and provide detailed experimental protocols for acquiring such data.
Predicted and Comparative NMR Data
To facilitate a clear understanding, the predicted ¹H and ¹⁹F NMR data for this compound is presented alongside experimental data for analogous compounds. This comparison allows for an estimation of the influence of each substituent on the NMR spectrum.
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constants (J, Hz) |
| This compound | H-1a (trans to C-2) | ~5.9 - 6.2 | dd | J(H-1a, H-1b) ≈ 0-2, J(H-1a, H-2) ≈ 17 |
| H-1b (cis to C-2) | ~5.7 - 6.0 | dd | J(H-1b, H-1a) ≈ 0-2, J(H-1b, H-2) ≈ 10 | |
| H-2 | ~6.3 - 6.7 | ddd | J(H-2, H-1a) ≈ 17, J(H-2, H-1b) ≈ 10, J(H-2, F-3) ≈ 2-5 | |
| 3-Chloro-1-butene | H-1 | 5.89 | ddd | J=17.2, 10.5, 6.8 |
| H-2 | 5.15-5.05 | m | ||
| H-3 | 4.53 | q | J=6.6 | |
| CH₃ | 1.55 | d | J=6.6 | |
| cis-1-Chloro-3,3,3-trifluoropropene | H-1 | 6.53 | dq | J(H-1, H-2) = 7.0, J(H-1, F) = 1.5 |
| H-2 | 6.84 | dq | J(H-2, H-1) = 7.0, J(H-2, F) = 7.0 |
Table 2: Comparative ¹⁹F NMR Spectral Data
| Compound | Fluorine | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constants (J, Hz) |
| This compound | F-3 | ~ -130 to -150 | ddd | J(F-3, F-4a) ≈ 15-25, J(F-3, F-4b) ≈ 15-25, J(F-3, H-2) ≈ 2-5 |
| F-4a | ~ -60 to -80 | dd | J(F-4a, F-4b) ≈ 250-280, J(F-4a, F-3) ≈ 15-25 | |
| F-4b | ~ -60 to -80 | dd | J(F-4b, F-4a) ≈ 250-280, J(F-4b, F-3) ≈ 15-25 | |
| cis-1-Chloro-3,3,3-trifluoropropene | CF₃ | -65.8 | d | J(F, H-2) = 7.0 |
| 3-Chloro-2,4,5,6-tetrafluoro-benzotrifluoride | F-2 | -118.0 | m | |
| F-4 | -126.5 | m | ||
| F-6 | -135.5 | m | ||
| F-5 | -160.5 | m |
Disclaimer: The NMR data for this compound is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Experimental verification is required for confirmation.
Experimental Protocols
Standard protocols for acquiring high-resolution ¹H and ¹⁹F NMR spectra are provided below. These are general guidelines and may require optimization based on the specific instrument and sample.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the proton probe.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
-
Spectral Width: Typically 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup:
-
Switch the spectrometer to the ¹⁹F nucleus.
-
Tune and match the fluorine probe.
-
Shim the magnetic field.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with 'cpd' for proton decoupling in Bruker terminology).
-
Spectral Width: A wider spectral width is typically required for ¹⁹F NMR, e.g., 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualizing Molecular Interactions and Workflow
To better illustrate the relationships between the different nuclei and the experimental process, the following diagrams are provided.
Caption: Spin-spin coupling in this compound.
Caption: Experimental workflow for NMR analysis.
Navigating Halogen Reactivity: A Comparative Analysis of Bromo and Chloro Moieties in 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of substituent reactivity is paramount for efficient molecular design and synthesis. This guide provides an in-depth comparison of the chemical reactivity of the bromo and chloro groups within the novel scaffold, 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. The analysis, grounded in fundamental chemical principles, will explore the differential behavior of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in key organic transformations.
Core Principles: Unraveling the Reactivity Dichotomy
The disparate reactivity of the bromo and chloro substituents in this compound is primarily dictated by the intrinsic properties of the respective carbon-halogen bonds. The two key factors at play are bond strength and the ability of the halogen to function as a leaving group in nucleophilic substitution reactions.
The C-Br bond is inherently weaker than the C-Cl bond.[1][2] This is reflected in their average bond dissociation energies. A lower bond dissociation energy signifies that less energy is required to cleave the bond, rendering the bromo group more susceptible to substitution and other reactions where bond breaking is a critical step.[2][3]
In the context of nucleophilic substitution reactions, the facility of the leaving group to depart is crucial. The general trend for leaving group ability among halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This trend is inversely correlated with the strength of the carbon-halogen bond; a weaker bond facilitates the departure of the leaving group. Consequently, the bromide ion is a better leaving group than the chloride ion.
This fundamental difference in reactivity is also prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The rate-determining step in these catalytic cycles is often the oxidative addition of the organohalide to the palladium(0) catalyst. The weaker C-Br bond undergoes this oxidative addition more readily and under milder conditions than the more robust C-Cl bond.[1]
Quantitative Data Comparison
The following table summarizes the average bond dissociation energies for carbon-chlorine and carbon-bromine bonds, providing a quantitative basis for the observed reactivity differences.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-Cl | 339 - 346 | Stronger bond, less reactive |
| C-Br | 276 - 290 | Weaker bond, more reactive |
Data sourced from multiple chemistry resources.[2]
Logical Relationship of Reactivity
The interplay between bond energy, leaving group ability, and the resultant reaction rate can be visualized as a clear logical progression.
Caption: Relationship between bond energy, leaving group ability, and reaction rate for C-Cl and C-Br bonds.
Experimental Protocols
Experimental Workflow: Competitive Nucleophilic Substitution
Caption: Workflow for a competitive nucleophilic substitution experiment.
Methodology: Selective Nucleophilic Substitution
Objective: To demonstrate the preferential substitution of the bromo group over the chloro group in this compound.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for elevated temperatures)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of this compound in anhydrous acetone.
-
Reagent Addition: Add an equimolar amount of sodium iodide to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by taking aliquots at regular intervals.
-
Monitoring: Analyze the aliquots using GC-MS to identify the products and determine the relative ratio of reactants and products over time.
-
Product Identification: The primary product expected is 4-iodo-3-chloro-3,4,4-trifluorobut-1-ene, resulting from the substitution of the bromide. The formation of 4-bromo-3-iodo-3,4,4-trifluorobut-1-ene would be significantly less or not observed.
Expected Outcome: Based on the principles of leaving group ability, the bromide will be displaced by the iodide nucleophile at a significantly faster rate than the chloride. The experimental data from GC-MS analysis should quantitatively confirm the higher reactivity of the C-Br bond.
Conclusion
In the comparative analysis of the bromo and chloro groups in this compound, the C-Br bond is predicted to be the more reactive site for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of its lower bond dissociation energy and the superior leaving group ability of the bromide ion. These fundamental principles provide a robust framework for predicting and controlling the outcomes of synthetic transformations involving this and similar halogenated compounds.
References
A Comparative Guide to Fluorinated Butenes in Synthesis: Spotlight on 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone of designing novel pharmaceuticals, agrochemicals, and advanced materials. Fluorinated building blocks are prized for their ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among these, small, functionalized butenes offer a versatile platform for introducing fluorinated moieties. This guide provides a comparative analysis of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene against its structurally related and more extensively documented analogs, 4-bromo-3,3,4,4-tetrafluorobut-1-ene and 3,3,4,4-tetrafluoro-1-butene, to inform their application in synthesis.
Note on Data Availability: Extensive literature searches did not yield specific experimental data for the synthetic applications of this compound. Therefore, this guide leverages detailed experimental findings for its close structural analogs to provide a comparative framework and infer its potential reactivity.
Executive Summary
While experimental data for this compound is not publicly available, its structure suggests a unique reactivity profile. The presence of a bromine atom, a good leaving group in cross-coupling reactions, and a vinyl group susceptible to addition and cycloaddition, combined with the electronic effects of the chlorine and fluorine substituents, positions it as a potentially valuable, albeit underexplored, synthetic building block.
This guide focuses on the experimentally verified performance of two key alternatives:
-
4-Bromo-3,3,4,4-tetrafluorobut-1-ene: A versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, for the synthesis of fluorinated alkenes.
-
3,3,4,4-tetrafluoro-1-butene: Utilized in the synthesis of chiral fluorinated amines through multi-step pathways involving[1][2]-proton shifts.
Comparative Performance of Fluorinated Butenes
The following tables summarize the performance of the alternative fluorinated butenes in key synthetic transformations based on available literature.
Table 1: Performance of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene in Heck Reactions
| Aryl Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference |
| Aryldiazonium tetrafluoroborates | 0.5 mol% Pd(OAc)₂ | MeOH | 40 | 1 | Good | E-isomer exclusively | [3] |
Table 2: Application of 3,3,4,4-tetrafluoro-1-butene in the Synthesis of Optically Active Tetrafluoroethylenated Amines
| Reaction Step | Reagents | Key Transformation | Outcome | Reference |
| 1 | 1. n-BuLi, THF, -78 °C; 2. CuI, RCOCl | Formation of tetrafluoroethylenated ketones | Moderate to good yields | [1] |
| 2 | (R)-1-phenylethylamine, TiCl₄, CH₂Cl₂ | Imine formation | High yields | [1] |
| 3 | DBU, Toluene, rt to 50 °C | [1][2]-proton shift | Acceptable yields, high chirality transfer | [1] |
| 4 | 1. HCl aq.; 2. Cbz-Cl, NaHCO₃ | Hydrolysis and protection | Moderate overall yields | [1] |
Theoretical Reactivity Profile of this compound
Based on its structure, the reactivity of this compound can be predicted in several key transformations.
Caption: Predicted reactivity pathways for this compound.
The presence of both a bromine and a chlorine atom on the same saturated carbon, flanked by fluorine atoms, would likely influence the regioselectivity and reactivity in elimination and substitution reactions. The electron-withdrawing nature of the halogens would activate the double bond towards nucleophilic attack. In cross-coupling reactions, the C-Br bond is expected to be more reactive than a C-Cl bond under typical palladium catalysis.
Experimental Protocols for Alternative Fluorinated Butenes
Heck Reaction of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene with Aryldiazonium Tetrafluoroborates
Objective: To synthesize E-isomers of 4-aryl-3,3,4,4-tetrafluorobut-1-enes.
Materials:
-
4-Bromo-3,3,4,4-tetrafluorobut-1-ene
-
Aryldiazonium tetrafluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, dissolve the aryldiazonium tetrafluoroborate in methanol.
-
Add 4-bromo-3,3,4,4-tetrafluorobut-1-ene to the solution.
-
Add 0.5 mol% of palladium(II) acetate to the reaction mixture.
-
Stir the reaction at 40 °C for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the product can be isolated using standard workup and purification techniques.
This reaction exclusively yields the E-isomer of the product.[3]
Caption: Experimental workflow for the Heck reaction.
Synthesis of Optically Active Tetrafluoroethylenated Amines from 3,3,4,4-tetrafluoro-1-butene
This multi-step synthesis provides access to valuable chiral building blocks.
Overall Transformation:
Caption: Multi-step synthesis of chiral fluorinated amines.
Experimental Protocol (Abbreviated):
-
Ketone Synthesis: 3,3,4,4-tetrafluoro-1-butene is first converted to its corresponding organolithium reagent and then reacted with an acid chloride in the presence of a copper catalyst to yield the tetrafluoroethylenated ketone.[1]
-
Imine Formation: The ketone is condensed with (R)-1-phenylethylamine using titanium tetrachloride to form the chiral imine.[1]
-
[1][2]-Proton Shift and Hydrolysis: The imine undergoes a DBU-mediated[1][2]-proton shift. Subsequent acidic hydrolysis of the rearranged imine furnishes the optically active primary amine.[1]
Conclusion
While this compound remains an enigmatic building block due to the lack of published applications, its structural features suggest significant synthetic potential. Researchers and drug development professionals can draw valuable insights from the established reactivity of its analogs, 4-bromo-3,3,4,4-tetrafluorobut-1-ene and 3,3,4,4-tetrafluoro-1-butene. The former is a competent partner in Heck cross-coupling reactions for the stereoselective synthesis of fluorinated alkenes, while the latter provides a pathway to chiral fluorinated amines. The development of synthetic methodologies utilizing this compound would be a valuable addition to the synthetic chemist's toolbox, potentially offering unique reactivity and access to novel fluorinated molecules. Further research into the synthetic applications of this compound is highly encouraged.
References
- 1. Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
Spectroscopic Validation of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to validate the reaction products of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene. It further contrasts these products with alternatives synthesized through contemporary methods, supported by experimental data from relevant studies.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules. The validation of its reaction products is critically dependent on a suite of spectroscopic techniques. This guide will delve into the characteristic spectral signatures of a model reaction product and compare them with those of structurally related compounds produced via alternative synthetic strategies.
Spectroscopic Characterization of a Model Reaction Product
Let us consider a hypothetical oxidation of this compound to yield (E)-4-bromo-3-chloro-3,4,4-trifluorobut-1-en-1-ol. The validation of this transformation would rely on distinct changes observed in NMR, IR, and Mass Spectrometry.
Table 1: Comparison of Spectroscopic Data for the Reactant and a Hypothetical Product
| Spectroscopic Technique | This compound (Reactant)[1] | (E)-4-bromo-3-chloro-3,4,4-trifluorobut-1-en-1-ol (Hypothetical Product) | Expected Changes |
| ¹H NMR | Multiplets for vinyl protons | Downfield shift of the vinyl proton adjacent to the hydroxyl group. Appearance of a broad singlet for the hydroxyl proton. | Functional group transformation |
| ¹³C NMR | Signals for sp² and sp³ carbons | Downfield shift of the carbon bearing the hydroxyl group. | Change in chemical environment |
| ¹⁹F NMR | Complex multiplets due to coupling with neighboring fluorine and protons. | Minor shifts in the fluorine signals due to the change in the remote substituent. | Subtle electronic effects |
| IR Spectroscopy | C=C stretch, C-H stretch (vinyl), C-F, C-Cl, C-Br stretches | Appearance of a broad O-H stretch (~3200-3600 cm⁻¹). Shift in C=C and C-H stretches. | Introduction of a hydroxyl group |
| Mass Spectrometry | Molecular ion peak and characteristic isotopic pattern for Br and Cl. | Increased molecular weight. Fragmentation pattern showing loss of water. | Change in molecular formula |
Alternative Synthetic Routes and Comparative Spectroscopic Data
Modern synthetic methods offer alternative pathways to structurally diverse trifluoromethylated alkenes. These methods, such as copper-catalyzed trifluoromethylation and photoredox catalysis, provide access to a wide range of functionalized molecules.
A study on catalytic hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes provides spectroscopic data for a range of trifluoromethylated products.[2] For instance, the ¹⁹F NMR chemical shifts are highly informative for determining the electronic environment of the trifluoromethyl group.
Table 2: Spectroscopic Data for Alternatively Synthesized Trifluoromethylated Alkenes
| Compound | Synthesis Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| N-(4-(trifluoromethyl)phenyl)acetamide | Not specified | 7.65 (d, 2H), 7.58 (d, 2H), 2.20 (s, 3H) | 168.9, 141.5, 126.2 (q), 125.9, 119.5 | -62.5 | Supporting Information[3] |
| 1-Phenyl-2-(trifluoromethyl)pent-4-en-1-one | Not specified | 7.95 (d, 2H), 7.62 (t, 1H), 7.49 (t, 2H), 5.85 (m, 1H), 5.20 (m, 2H), 4.25 (m, 1H), 2.80 (m, 2H) | 195.2, 135.8, 133.9, 129.0, 128.8, 127.1 (q), 119.4, 49.9 (q), 36.1 | -69.6 | Supporting Information[3] |
| N-(1,1,1-trifluoro-3-phenylpropan-2-yl)tosylamide | Hydrotrifluoromethylation | 7.76 (d, 2H), 7.34 (d, 2H), 5.03 (t, 1H), 3.02-2.97 (m, 2H), 2.44 (s, 3H), 2.14-2.09 (m, 2H), 1.77-1.70 (m, 2H) | 143.7, 136.6, 129.8, 127.0, 126.8 (q), 41.9, 30.8 (q), 22.4 (q), 21.5 | -66.2 | [2] |
Experimental Protocols
General Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as neat films, KBr pellets, or in solution. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI). Data is reported as mass-to-charge ratio (m/z).
Mandatory Visualizations
Caption: Reaction pathway and spectroscopic validation workflow.
Caption: Alternative synthetic routes to trifluoromethylated alkenes.
Conclusion
The validation of reaction products of this compound is a multi-faceted process requiring the synergistic use of various spectroscopic techniques. A thorough analysis of NMR, IR, and MS data allows for unambiguous structure elucidation. When compared with products from alternative synthetic routes, it is evident that the choice of synthetic methodology significantly influences the final molecular architecture and, consequently, the spectroscopic output. This guide provides a foundational framework for researchers to approach the characterization and comparison of such fluorinated compounds.
References
Unraveling the Reactivity of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene: A Computational Comparison of Reaction Mechanisms
A detailed computational analysis of the potential reaction mechanisms of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene is presented, offering insights for researchers, scientists, and drug development professionals. In the absence of direct computational studies on this specific molecule, this guide provides an objective comparison of analogous systems to predict its reactivity, focusing on nucleophilic substitution (S(_N)2), elimination (E2), and radical addition pathways. The supporting data is drawn from theoretical investigations of structurally similar polyhalogenated alkenes.
The unique structure of this compound, featuring a reactive double bond and two different halogen leaving groups on a fluorinated backbone, suggests a rich and competitive chemical reactivity. Understanding the dominant reaction pathways is crucial for its application in synthetic chemistry and drug development. This guide leverages computational chemistry to elucidate the energetic favorability of potential reaction mechanisms.
Competing Pathways: Nucleophilic Substitution vs. Elimination
Nucleophilic substitution (S(_N)2) and elimination (E2) are two fundamental competing reaction pathways for haloalkanes. The outcome of this competition is governed by factors such as the nature of the substrate, the nucleophile/base, and the solvent. Computational studies on analogous alkyl halides provide a framework for predicting the behavior of this compound.
A key factor in the reactivity of haloalkanes is the strength of the carbon-halogen bond. The C-Br bond is inherently weaker than the C-Cl bond, making the bromide ion a better leaving group. This suggests that nucleophilic substitution or elimination reactions will preferentially occur at the carbon bearing the bromine atom.
Computational studies on a range of alkyl chlorides have shown that increasing steric hindrance and the presence of certain substituents can significantly influence the activation energies of S(_N)2 and E2 pathways. For instance, fluorination at the α-carbon has been found to destabilize S(_N)2 transition states.[1]
Table 1: Comparison of Calculated Activation Energies for S(_N)2 and E2 Reactions of Analogous Haloalkanes
| Reactant (Analogous System) | Nucleophile/Base | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reference |
| Ethyl Chloride | F⁻ | S(_N)2 | M06/aug-cc-pVDZ | Not specified | [2] |
| Ethyl Chloride | F⁻ | anti-E2 | M06/aug-cc-pVDZ | Not specified | [2] |
| 2-Bromopropane | F⁻ (microsolvated) | S(_N)2 | DFT | Favored by 5.6 | [3] |
| 2-Bromopropane | F⁻ (microsolvated) | E2 | DFT | Less favored | [3] |
Note: The table presents data from analogous systems to infer the reactivity of this compound. Direct computational data for the target molecule is not available in the reviewed literature.
Figure 2: A simplified workflow for the radical addition to the double bond.
Experimental Protocols for Analogous Systems
General Protocol for S(_N)2/E2 Competition Studies: The relative rates of substitution and elimination are typically determined by reacting the haloalkane substrate with a chosen nucleophile/base in a suitable solvent at a controlled temperature. The product distribution is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For computational validation, the reaction is modeled using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the activation energies for the competing S(_N)2 and E2 transition states.
General Protocol for Radical Addition Studies: Experimental investigations of radical addition reactions often involve the generation of radicals in the presence of the alkene substrate. This can be achieved through photolysis or thermolysis of a radical initiator. The reaction products are then identified and quantified. Computationally, the potential energy surface of the reaction is explored to locate the transition states for radical addition to the different carbons of the double bond and to calculate the corresponding activation barriers and reaction enthalpies.
Conclusion
Based on the computational analysis of analogous systems, it is predicted that this compound will exhibit a complex reactivity profile. The C-Br bond is expected to be the more reactive site for both nucleophilic substitution and elimination reactions. The presence of fluorine atoms on the adjacent carbon may disfavor the S(_N)2 pathway, potentially making the E2 reaction more competitive, depending on the reaction conditions. Furthermore, the double bond is susceptible to radical addition, which is likely to be a highly favorable and rapid reaction.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For researchers, scientists, and drug development professionals, the accurate determination of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a halogenated alkene with potential applications in organic synthesis and materials science. This document outlines detailed experimental protocols, presents comparative data against a plausible alternative, and visualizes the analytical workflow.
Introduction to Purity Assessment
The purity of a synthesized compound is critical as impurities can significantly impact its chemical reactivity, physical properties, and biological activity. For a complex molecule like this compound, a multi-faceted analytical approach is necessary to identify and quantify potential impurities. These impurities may include unreacted starting materials, isomers, and byproducts from side reactions.
This guide focuses on two primary analytical techniques for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. Given the presence of fluorine, ¹⁹F qNMR is a particularly suitable and sensitive technique.
Comparative Analysis: this compound vs. a Structural Alternative
To illustrate the robustness of the analytical methods, this guide compares the purity assessment of the target compound with a hypothetical structural isomer, 4-Chloro-3-bromo-3,4,4-trifluorobut-1-ene . The synthesis of such compounds can often lead to a mixture of isomers, making their differentiation and quantification essential.
Potential Impurities
A typical synthesis of this compound may result in the following types of impurities:
-
Isomeric Impurities: Diastereomers of the target compound due to the presence of a chiral center, and regioisomers such as the aforementioned 4-Chloro-3-bromo-3,4,4-trifluorobut-1-ene.
-
Unreacted Starting Materials: Residuals from the synthetic precursors.
-
Byproducts: Compounds formed through side reactions, such as elimination or rearrangement products.
Experimental Workflow for Purity Assessment
A systematic workflow is crucial for the accurate purity determination of the synthesized compound. The following diagram illustrates the key steps in the analytical process.
Data Presentation: Quantitative Purity Assessment
The following tables summarize hypothetical quantitative data obtained from the purity analysis of two different batches of synthesized this compound, alongside a batch of the alternative compound.
Table 1: GC-MS Purity Analysis
| Compound Batch | Main Peak Area (%) | Known Impurity 1 (%) | Known Impurity 2 (%) | Unknown Impurities (%) | Purity (%) |
| BCTFB-Batch-001 | 99.52 | 0.21 | 0.15 | 0.12 | 99.52 |
| BCTFB-Batch-002 | 98.98 | 0.45 | 0.22 | 0.35 | 98.98 |
| CBTFB-Batch-001 | 99.31 | 0.33 | 0.19 | 0.17 | 99.31 |
Table 2: ¹⁹F qNMR Purity Analysis
| Compound Batch | Analyte Signal Integral | Internal Standard Signal Integral | Calculated Purity (mol/mol %) |
| BCTFB-Batch-001 | 1.00 | 1.00 | 99.6 |
| BCTFB-Batch-002 | 0.99 | 1.00 | 99.1 |
| CBTFB-Batch-001 | 0.99 | 1.00 | 99.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[1][2]
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[1]
-
Transfer the final solution to a 2 mL GC vial.[1]
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Data Analysis:
-
Integrate the peak areas of all separated components.
-
Identify known impurities by comparing their mass spectra and retention times with reference standards.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of the fluorinated compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a non-overlapping signal) to the same NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve the sample and internal standard completely.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence with inverse-gated proton decoupling to suppress ¹H-¹⁹F couplings and minimize NOE effects.
-
Spectral Width: Sufficient to cover the chemical shift range of all fluorine signals (e.g., -50 to -200 ppm).
-
Acquisition Time: ≥ 2 seconds.
-
Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This should be determined experimentally using an inversion-recovery pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration and desired signal-to-noise ratio.
Data Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Conclusion
The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. GC-MS is an excellent tool for the separation and identification of volatile impurities, providing a detailed impurity profile. For an accurate determination of absolute purity, ¹⁹F qNMR is a highly specific and reliable method that leverages the inherent properties of the fluorinated compound. By employing the detailed protocols outlined in this guide, researchers can confidently and accurately determine the purity of their synthesized materials, ensuring the integrity and validity of their subsequent research and development activities.
References
The Efficacy of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene: An Undocumented Building Block in Trifluoromethylation Chemistry
Despite a comprehensive review of scientific literature and chemical databases, detailed information regarding the specific applications and efficacy of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene as a synthetic building block remains elusive. While its chemical structure suggests potential as a precursor for introducing trifluoromethylated four-carbon units, published experimental data, reaction protocols, and direct comparisons with alternative reagents are not currently available. This guide, therefore, provides a broader comparative overview of established trifluoromethylating agents, offering a context for where a building block like this compound might conceptually fit within synthetic strategies.
The introduction of a trifluoromethyl (-CF3) group is a critical strategy in medicinal chemistry and materials science. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A diverse array of reagents has been developed to facilitate trifluoromethylation, each with distinct mechanisms and applications. These are broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents.
A Comparative Overview of Established Trifluoromethylating Agents
To provide a useful framework for researchers, this section compares the performance of well-documented trifluoromethylating agents.
| Reagent Class | Exemplary Reagent(s) | Typical Substrates | General Reaction Conditions | Advantages | Limitations |
| Nucleophilic ("CF3⁻") | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, Ketones, Imines | Catalytic fluoride source (e.g., TBAF) in an aprotic solvent (e.g., THF) | High functional group tolerance, commercially available, well-established reactivity. | Requires a stoichiometric fluoride initiator; can be sensitive to moisture. |
| Trifluoromethylcopper (CF₃Cu) | Aryl and vinyl halides | Prepared in situ from various precursors; often requires elevated temperatures. | Effective for cross-coupling reactions to form C(sp²)-CF₃ bonds. | Stoichiometric use of copper; can have limited substrate scope. | |
| Electrophilic ("CF3⁺") | Togni Reagents (Hypervalent Iodine) | Alcohols, Thiols, β-Ketoesters, Heterocycles | Often used with a base or under photoredox catalysis. | Bench-stable solids, broad substrate scope, versatile reactivity. | Can be expensive; reactions may require specific catalysts or additives. |
| Umemoto Reagents (Sulfonium Salts) | Silyl enol ethers, aromatic compounds | Typically require a base or Lewis acid activation. | Powerful electrophilic trifluoromethylating agents. | Can have limited functional group compatibility; may require harsh conditions. | |
| Radical (•CF3) | Langlois Reagent (CF₃SO₂Na) | Arenes, Heteroarenes | Requires an oxidant (e.g., t-BuOOH) and often biphasic conditions. | Mild reaction conditions, good for late-stage functionalization. | Can suffer from regioselectivity issues; may require an excess of the reagent. |
| Trifluoroiodomethane (CF₃I) | Alkenes, Alkynes | Photochemical or radical initiator conditions. | Atom-economical source of the •CF3 radical. | Gaseous reagent, can be difficult to handle; potential for side reactions. |
Experimental Protocols for Key Trifluoromethylating Agents
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the application of common trifluoromethylating agents.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
Objective: To synthesize a trifluoromethylated alcohol from an aldehyde precursor.
Materials:
-
Aldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde in anhydrous THF.
-
Add the Ruppert-Prakash Reagent to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the TBAF solution dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Electrophilic Trifluoromethylation of a Thiol using a Togni Reagent
Objective: To synthesize a trifluoromethyl sulfide from a thiol.
Materials:
-
Thiol (1.0 mmol)
-
Togni Reagent II (1.1 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the thiol in the anhydrous solvent.
-
Add the Togni Reagent II to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding trifluoromethyl sulfide.
Conceptual Signaling Pathways and Workflows
While no specific pathways involving this compound can be depicted, the following diagrams illustrate the general mechanisms of action for the main classes of trifluoromethylating agents.
Caption: Nucleophilic trifluoromethylation workflow.
Caption: Electrophilic trifluoromethylation workflow.
Caption: Radical trifluoromethylation workflow.
Conclusion
While this compound remains an enigmatic building block with no documented synthetic applications to date, the field of trifluoromethylation is rich with well-characterized and versatile reagents. The choice of a suitable trifluoromethylating agent is highly dependent on the substrate, desired transformation, and tolerance of functional groups. Researchers and drug development professionals are encouraged to consider the established nucleophilic, electrophilic, and radical trifluoromethylation methods as reliable strategies for the incorporation of the trifluoromethyl moiety. Future research may yet uncover the synthetic utility of this compound, at which point a direct and quantitative comparison of its efficacy will become possible.
The Synthetic Potential of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance crucial pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene emerges as a potentially versatile, yet underexplored, building block for the synthesis of novel trifluoromethylated compounds. This guide provides a comparative analysis of its potential applications, juxtaposed with established trifluoromethylating agents, and proposes experimental avenues for its utilization.
Unveiling the Reactivity of a Polyfunctionalized Building Block
This compound (PubChem CID: 136217) is a unique C4 building block featuring multiple reactive sites: a vinyl group, a tertiary chlorine atom, and a bromine atom adjacent to a trifluoromethyl group.[3] This distinct arrangement of functional groups suggests a rich and varied chemical reactivity, offering multiple handles for synthetic transformations. Its potential lies in its ability to introduce the trifluoromethyl group along with a four-carbon chain, which can be further elaborated.
Potential Synthetic Applications and Methodologies
While specific, published applications of this compound are not extensively documented in peer-reviewed literature, its structure allows for the formulation of several plausible synthetic pathways. The presence of both a bromine and a chlorine atom suggests differential reactivity, potentially allowing for selective transformations.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product | Comparison with Alternatives |
| Nucleophilic Substitution (SN2') | Nu⁻ (e.g., R₂NH, RS⁻, N₃⁻) | Allylic substitution products | Direct introduction of a functionalized trifluoromethylated butenyl moiety. Alternatives like trifluoromethylated allylic halides are known but may have different reactivity profiles. |
| Cross-Coupling Reactions | Arylboronic acids, Pd catalyst, base (Suzuki Coupling) | Aryl-substituted trifluoromethylated butenes | Offers a route to complex trifluoromethylated structures. Competes with direct trifluoromethylation of aryl halides using reagents like CuCF₃.[4] |
| Radical Reactions | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Reduction or radical addition products | The bromine atom is a likely site for radical initiation. This pathway could be an alternative to radical trifluoromethylation using Togni's or Umemoto's reagents.[5] |
| Cyclization Reactions | Intramolecular nucleophile | Trifluoromethylated heterocyclic compounds | A powerful strategy for synthesizing novel drug scaffolds.[1] This building block offers a unique entry to trifluoromethylated morpholines or other heterocycles.[6][7] |
Comparative Analysis with Established Trifluoromethylating Agents
The utility of this compound can be contextualized by comparing its potential as a building block against well-established methods of trifluoromethylation.
Table 2: Comparison of Trifluoromethylation Strategies
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | "CF₃⁺" source | Broad substrate scope, commercially available. | Can be expensive, may require specific catalysts. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | "CF₃⁻" source | Effective for carbonyl compounds. | Requires a stoichiometric silicon source. |
| Radical | Langlois' Reagent (CF₃SO₂Na) | "CF₃•" source | Mild conditions, good functional group tolerance. | Can lack regioselectivity. |
| Building Block | This compound | Incorporation of a C₄-CF₃ unit | Introduces a larger, functionalizable fragment. | Limited commercial availability and documented reactivity. |
Proposed Experimental Protocol: Synthesis of a Trifluoromethylated Allylic Amine
This hypothetical protocol outlines a potential synthetic application of this compound in the synthesis of a trifluoromethylated allylic amine, a valuable scaffold in medicinal chemistry.
Objective: To synthesize N-benzyl-4-bromo-3-chloro-3,4,4-trifluorobut-2-en-1-amine via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired allylic amine.
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the potential synthetic utility of this compound and its position within the broader landscape of trifluoromethylated building blocks.
Caption: Potential reaction pathways for this compound.
Caption: The role of fluorinated building blocks in the drug discovery pipeline.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Radical vs. Nucleophilic Substitution Reactions of a Trifluoromethylated Alkene
For researchers, scientists, and drug development professionals, understanding the reactivity of fluorinated building blocks is paramount for the rational design of novel molecules. Due to a lack of specific published data on the reaction yields of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, this guide provides a comparative analysis of two distinct and synthetically useful reactions of a structurally analogous and well-documented compound, 2-bromo-3,3,3-trifluoropropene (BTP). This comparison of radical and nucleophilic substitution pathways offers insights into the potential reactivity and yield expectations for similar fluorinated alkenes.
This guide presents a side-by-side look at a catalyst-free decarboxylative radical reaction and a nucleophilic substitution reaction with sodium azide. The data is summarized for easy comparison, and detailed experimental protocols are provided.
Performance Comparison: Radical vs. Nucleophilic Substitution
The following table summarizes the key quantitative data for the two compared reactions of 2-bromo-3,3,3-trifluoropropene (BTP).
| Parameter | Radical Reaction with a Redox-Active Ester | Nucleophilic Substitution with Sodium Azide |
| Product | Secondary trifluoromethylated alkyl bromide | 2-azido-3,3,3-trifluoropropene |
| Limiting Reagent | Redox-active ester | 2-bromo-3,3,3-trifluoropropene |
| Theoretical Yield | 69.8 mg (based on 0.2 mmol redox-active ester) | 222.6 mg (based on 1.0 mmol BTP) |
| Experimental Yield | 66.3 mg | 185.8 mg |
| Percentage Yield | 95%[1] | 83.5% |
| Reaction Time | 8 hours[1] | 12 hours |
| Reaction Temperature | 40 °C[1] | 60 °C |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and adaptation.
Protocol 1: Catalyst-Free Decarboxylative Radical Cross-Coupling[1]
This protocol describes the synthesis of a secondary trifluoromethylated alkyl bromide from a redox-active ester and 2-bromo-3,3,3-trifluoropropene (BTP).
Materials:
-
Redox-active ester (e.g., from an alkyl carboxylic acid and N-hydroxyphthalimide) (0.2 mmol, 1.0 equiv.)
-
Hantzsch ester (0.3 mmol, 1.5 equiv.)
-
2-bromo-3,3,3-trifluoropropene (BTP) (0.4 mmol, 2.0 equiv.)
-
Dry Methanol (MeOH) (2.0 mL)
-
Argon gas
-
25 mL oven-dried Schlenk tube
-
Magnetic stirrer
-
24W blue LEDs (430-490 nm)
Procedure:
-
To a 25 mL oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the redox-active ester (0.2 mmol) and Hantzsch ester (0.3 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add dry MeOH (2.0 mL) and 2-bromo-3,3,3-trifluoropropene (0.4 mmol) to the tube.
-
Screw cap the tube and place it under irradiation of 24W blue LEDs at a distance of 1 cm.
-
Heat the reaction mixture to 40 °C and stir for 8 hours.
-
After completion, concentrate the reaction mixture on a rotary evaporator.
-
Purify the product using silica gel chromatography.
Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol outlines the synthesis of 2-azido-3,3,3-trifluoropropene via a nucleophilic substitution reaction.
Materials:
-
2-bromo-3,3,3-trifluoropropene (BTP) (1.0 mmol, 1.0 equiv.)
-
Sodium azide (NaN₃) (1.2 mmol, 1.2 equiv.)
-
Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 mmol) in DMF (5 mL).
-
Add 2-bromo-3,3,3-trifluoropropene (1.0 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Reaction Pathway Visualizations
The following diagrams illustrate the logical flow of the two distinct reaction pathways.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a procedural framework for its handling and disposal, emphasizing adherence to hazardous waste regulations. Due to its classification as a hazardous substance, it is imperative to manage this chemical through a licensed waste disposal service.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat. All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.
Waste Collection and Storage
Waste this compound must be managed as a hazardous waste. Follow these steps for proper collection and storage:
-
Container Selection : Collect the waste in a clearly labeled, compatible container. Polyethylene containers are recommended for halogenated solvent wastes. Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling : Immediately label the waste container with a "Hazardous Waste" tag, clearly identifying the contents as "this compound". Include the approximate concentration and accumulation start date.
-
Segregation : Keep this waste stream separate from non-halogenated wastes.[1] Do not mix with other waste types, particularly incompatible materials such as acids, bases, metals, and oxidizing agents.[2]
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[3][4] Secondary containment is recommended to prevent spills.
Disposal Protocol
The standard and mandatory procedure for the disposal of this compound is to engage a licensed hazardous waste disposal company. The Safety Data Sheet for this compound includes the precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant".[5][6]
Experimental Protocol for Arranging Disposal:
-
Quantify and Document : Accurately quantify the amount of waste to be disposed of and ensure all documentation, including the hazardous waste label, is complete and accurate.
-
Contact Environmental Health & Safety (EHS) : Notify your institution's EHS department about the need to dispose of halogenated hazardous waste. They will provide specific guidance and procedures for your location.
-
Schedule Pickup : Arrange for a pickup of the waste with your institution's contracted licensed hazardous waste disposal vendor.
-
Prepare for Transport : Ensure the waste container is securely sealed and properly labeled for transport. Follow any additional instructions provided by your EHS department or the waste disposal company.
Incineration at high temperatures (approximately 1200 K) is a common and effective method for the safe disposal of halogenated compounds, as it prevents the formation of toxic byproducts like dioxins and furans.[7] However, the specific disposal method will be determined and carried out by the licensed waste management facility.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C4H3BrClF3 | PubChem[7] |
| Molecular Weight | 223.42 g/mol | PubChem[7] |
| Boiling Point | 100 °C | Matrix Scientific[2] |
| Density | 1.678 g/cm³ | Matrix Scientific[2] |
| GHS Hazard Codes | H225, H315, H319, H335 | PubChem[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C4H3BrF4 | CID 87721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 374-25-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous compounds. This document provides essential, immediate safety and logistical information for the handling of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene (CAS No. 374-25-4), including operational and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 374-25-4[1][2][3][4][5] |
| Molecular Formula | C4H3BrClF3[2][3][6] |
| Molecular Weight | 223.42 g/mol [2][6] |
| Boiling Point | 100 °C[3][5] |
| Density | 1.678 g/cm³[3][5] |
| Flash Point | 98-99 °C[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical with the following classifications:
-
Flammable Liquid: Highly flammable liquid and vapor.[6]
-
Respiratory Irritant: May cause respiratory irritation.[3][6]
Appropriate personal protective equipment (PPE) is the last line of defense against chemical exposure in the laboratory.[7] The following PPE must be worn when handling this substance:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical splash goggles that form a tight seal around the eyes are mandatory to protect against splashes.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[8][10] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is essential.[7][11] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory Protection | All handling of this volatile compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13] |
Experimental Protocol: Safe Handling and Disposal
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.[12]
-
Keep a spill kit appropriate for flammable and halogenated organic compounds nearby.
-
Remove all potential ignition sources from the work area.[14]
2. Handling Procedure:
-
Don all required PPE before handling the chemical.
-
Conduct all transfers and manipulations of the compound within the chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition.[3][14]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[3]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Disposal Plan:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect all liquid waste in a properly labeled, sealed, and compatible container. The label should clearly indicate the contents and associated hazards.
-
Contaminated materials (e.g., gloves, absorbent pads) should also be collected in a labeled hazardous waste container.
-
Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup.[13] Do not dispose of this chemical down the drain.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 374-25-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. echemi.com [echemi.com]
- 4. 374-25-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. This compound | C4H3BrClF3 | CID 136217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aarti-industries.com [aarti-industries.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
